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Foundational

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of N-methylspiro[5.5]undecan-3-amine and Its Analogs

Abstract: The spiro[5.5]undecane scaffold represents a compelling structural motif in medicinal chemistry, prized for its three-dimensional architecture which can enhance target specificity and improve physicochemical pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The spiro[5.5]undecane scaffold represents a compelling structural motif in medicinal chemistry, prized for its three-dimensional architecture which can enhance target specificity and improve physicochemical properties.[1] This guide provides a comprehensive framework for understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of N-methylspiro[5.5]undecan-3-amine, a novel chemical entity. Due to the limited publicly available data on this specific molecule, this document establishes a predictive and methodological framework based on established principles of drug metabolism and action, drawing insights from structurally related spirocyclic and N-methylated amine compounds. We will explore the essential in silico, in vitro, and in vivo methodologies required to characterize its absorption, distribution, metabolism, and excretion (ADME) profile, and to elucidate its mechanism of action. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics.

Part 1: Introduction to the Spiro[5.5]undecane Amine Scaffold

The spiro[5.5]undecane core is a bicyclic system characterized by two six-membered rings joined by a single common carbon atom. This unique spirocyclic structure imparts significant conformational rigidity and a three-dimensional topology that differs markedly from flat, aromatic systems. In drug design, such features are often exploited to achieve high-affinity and selective interactions with biological targets by presenting functional groups in precise spatial orientations.[1]

The introduction of an N-methylamine group at the 3-position of the spiro[5.5]undecane scaffold creates a molecule, N-methylspiro[5.5]undecan-3-amine, with a basic nitrogen center. The presence of this amine is a common feature in many centrally active compounds and suggests a high likelihood of interaction with physiological targets such as G-protein coupled receptors (GPCRs), ion channels, or transporters.[2] The N-methyl group can also influence metabolic stability and receptor affinity.[3] Given these structural alerts, a thorough investigation into the compound's PK/PD profile is a critical step in evaluating its therapeutic potential.

Part 2: A Methodological Approach to Pharmacokinetic (PK) Profiling

Pharmacokinetics is the study of how an organism affects a drug, encompassing the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).[4] A favorable PK profile is essential for a drug candidate to achieve and maintain therapeutic concentrations at its site of action.[5] For a novel entity like N-methylspiro[5.5]undecan-3-amine, a tiered approach, starting with in silico and in vitro models before progressing to in vivo studies, is the most efficient strategy.

In Silico and Physicochemical Characterization

Before any wet lab experiments are initiated, computational models can provide a valuable first look at the likely ADME properties of a compound. These predictions help in prioritizing resources and designing more definitive experiments.[6]

Key Predicted Parameters for N-methylspiro[5.5]undecan-3-amine:

  • Lipophilicity (logP/logD): The basic amine group suggests that the lipophilicity will be highly pH-dependent. A calculated logP and logD at physiological pH (7.4) are essential. A moderate logP (1-3) is often optimal for oral absorption and cell permeability.

  • Polar Surface Area (TPSA): TPSA is a strong predictor of blood-brain barrier (BBB) penetration.[7][8] For CNS-active drugs, a TPSA of less than 90 Ų is generally considered favorable.[8]

  • Aqueous Solubility: The basic amine should be ionizable, suggesting that the compound will likely form salts with improved aqueous solubility. This is a critical parameter for formulation and absorption.

  • Lipinski's Rule of Five: This rule provides a general guideline for oral bioavailability.[9] It is anticipated that N-methylspiro[5.5]undecan-3-amine would be compliant, given its relatively small and non-complex structure.

The following table outlines the hypothetical physicochemical properties that would be determined in an initial screen.

PropertyPredicted Value/TargetRationale and Experimental Method
Molecular Weight < 500 g/mol Compliance with Lipinski's Rule of Five for oral bioavailability.
cLogP 2.0 - 4.0Balances solubility and permeability. Determined computationally and confirmed experimentally via shake-flask or HPLC methods.
Topological Polar Surface Area (TPSA) < 80 ŲKey predictor for CNS penetration.[7] Calculated from 2D structure.
Aqueous Solubility > 50 µg/mL at pH 7.4Essential for absorption and formulation. Measured using kinetic or thermodynamic solubility assays.
pKa 8.5 - 10.0The basic amine dictates ionization state and solubility. Determined via potentiometric titration or computational prediction.

Table 1: Predicted Physicochemical Properties for N-methylspiro[5.5]undecan-3-amine.

Absorption

For a drug to be effective, it must first be absorbed into the systemic circulation. For orally administered drugs, this involves crossing the gastrointestinal epithelium.

Experimental Protocol: Caco-2 Permeability Assay

The Caco-2 cell line is a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, forming tight junctions that mimic the intestinal barrier. This assay is the gold standard for in vitro prediction of intestinal permeability.

Step-by-Step Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer yellow.

  • Permeability Assessment: The test compound (N-methylspiro[5.5]undecan-3-amine) is added to the apical (A) side of the monolayer. Samples are collected from the basolateral (B) side at various time points. To assess active efflux, the experiment is also performed in the reverse direction (B to A).

  • Quantification: The concentration of the compound in the donor and receiver compartments is quantified using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[10]

Distribution

Distribution describes how a drug spreads throughout the body's compartments. Key parameters include plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB).

  • Plasma Protein Binding (PPB): Only the unbound fraction of a drug is free to interact with its target and be metabolized or excreted. High PPB can limit efficacy. The standard method for measuring PPB is equilibrium dialysis.

  • Blood-Brain Barrier (BBB) Penetration: For a CNS-active compound, the ability to cross the BBB is paramount. The unbound brain-to-plasma concentration ratio (Kp,uu) is the most accurate measure of brain penetration.[10] In vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) can provide an early indication.[11]

Metabolism

Metabolism, or biotransformation, is the process by which the body chemically modifies a drug, typically to make it more water-soluble for excretion. The liver is the primary site of drug metabolism. For N-methylspiro[5.5]undecan-3-amine, several metabolic pathways are plausible.

Predicted Metabolic Pathways:

  • N-demethylation: The N-methyl group is a common site for metabolism by cytochrome P450 (CYP) enzymes, leading to the formation of a secondary amine metabolite.[12]

  • N-oxidation: The tertiary amine can be oxidized by flavin-containing monooxygenases (FMOs) or CYPs to form an N-oxide.[3]

  • Hydroxylation: The alicyclic spiro[5.5]undecane rings can undergo hydroxylation at various positions, catalyzed by CYP enzymes.

Experimental Protocol: Metabolic Stability in Liver Microsomes

This assay provides a measure of a compound's intrinsic clearance by the major drug-metabolizing enzymes.

Step-by-Step Methodology:

  • Preparation: Human liver microsomes (HLMs) are thawed and diluted in a phosphate buffer.

  • Incubation: The test compound is added to the microsome suspension. The reaction is initiated by adding the cofactor NADPH. Control incubations are run without NADPH to account for non-enzymatic degradation.

  • Time Points: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent compound over time.

  • Data Calculation: The in vitro half-life (t½) and intrinsic clearance (Clint) are calculated from the rate of compound depletion.

Excretion

Excretion is the final removal of the drug and its metabolites from the body, primarily through the kidneys (urine) or the liver (bile/feces). The specific route and rate of excretion would be determined in later-stage in vivo studies in animal models, typically using a radiolabeled version of the compound.

Part 3: Elucidating the Pharmacodynamic (PD) Profile

Pharmacodynamics is the study of what a drug does to the body. It involves identifying the drug's mechanism of action, its binding affinity for its target(s), and the resulting physiological effects. Given the structure of N-methylspiro[5.5]undecan-3-amine, it is likely to interact with CNS targets.

Target Identification and Receptor Binding

The first step in PD characterization is to identify the molecular target(s). A broad screening approach is often employed.

Experimental Protocol: Receptor Binding Panel Screen

This involves testing the compound against a large panel of known receptors, transporters, and ion channels to identify potential interactions. A common method is the radioligand binding assay.

Step-by-Step Methodology:

  • Assay Preparation: Cell membranes expressing the target receptor of interest are prepared. A specific radioligand known to bind to the target is selected.

  • Competition Binding: The membranes are incubated with a fixed concentration of the radioligand in the presence of varying concentrations of the test compound (N-methylspiro[5.5]undecan-3-amine).

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

  • Detection: The amount of radioactivity bound to the filter is measured using a scintillation counter.

  • Data Analysis: The ability of the test compound to displace the radioligand is measured. The data is used to calculate the inhibition constant (Ki), which reflects the compound's binding affinity for the target. A lower Ki value indicates higher affinity.

Based on the amine structure, potential targets for initial screening would include:

  • Serotonin (5-HT) receptors[13]

  • Dopamine (D) receptors

  • Adrenergic (α and β) receptors

  • Sigma (σ) receptors

  • Monoamine transporters (SERT, DAT, NET)

Functional Activity Assays

Once a binding target is identified, the next critical step is to determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes an inactive state).

Example Protocol: GPCR Functional Assay (cAMP Measurement)

If N-methylspiro[5.5]undecan-3-amine binds to a Gs or Gi-coupled GPCR, its functional activity can be assessed by measuring changes in intracellular cyclic AMP (cAMP) levels.

Step-by-Step Methodology:

  • Cell Line: Use a cell line stably expressing the target receptor (e.g., HEK293 cells).

  • Agonist Mode: Treat the cells with varying concentrations of the test compound and measure the production of cAMP. An increase (for Gs) or decrease (for Gi) in cAMP indicates agonist activity.

  • Antagonist Mode: Pre-incubate the cells with the test compound, then stimulate them with a known agonist for the receptor. If the compound blocks the agonist-induced cAMP response, it is an antagonist.

  • Detection: cAMP levels can be quantified using various methods, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA assays.

  • Data Analysis: Dose-response curves are generated to determine the compound's potency (EC50 for agonists) or inhibitory capacity (IC50 for antagonists).

In Vivo Pharmacodynamics

Ultimately, the physiological effect of the compound must be demonstrated in a living organism. The choice of in vivo model depends entirely on the identified mechanism of action. For example, if the compound is found to be a potent serotonin receptor agonist, its effects on behavior could be tested in rodent models of anxiety or depression.[14] These studies are essential for establishing a link between target engagement, physiological response, and a potential therapeutic effect.

Part 4: Conclusion and Future Directions

This guide has outlined a comprehensive, albeit predictive, framework for the systematic evaluation of the pharmacokinetic and pharmacodynamic properties of N-methylspiro[5.5]undecan-3-amine. While specific data for this molecule is not yet in the public domain, the methodologies described herein represent the industry-standard workflow for characterizing a novel chemical entity.

The key to unlocking the therapeutic potential of this compound lies in a rigorous, step-by-step analysis. Initial in silico and in vitro ADME studies will establish its drug-like properties and metabolic fate. Concurrently, broad pharmacodynamic screening will identify its molecular target(s), which will then guide the selection of appropriate functional assays and in vivo models. The unique three-dimensional nature of the spiro[5.5]undecane scaffold suggests the potential for high target selectivity, which, if confirmed, would be a highly desirable attribute for a modern therapeutic agent. The insights gained from this systematic approach will be crucial for guiding any future lead optimization and preclinical development efforts.

References

  • Gao, F., et al. (2022). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry. Available at: [Link]

  • Loryan, I., et al. (2024). In Silico Methods to Assess CNS Penetration of Small Molecules. Preprints.org. Available at: [Link]

  • Yeh, G. C., & Yeh, Y. A. (1992). Metabolic formation of dimethylamine and methylamine from basic drugs containing N-methyl group: a newly established chromatographic assay and its application to the determination of deaminase activity. PubMed. Available at: [Link]

  • Dickson, C. J., et al. (2014). A Method to Predict Blood-Brain Barrier Permeability of Drug-Like Compounds Using Molecular Dynamics Simulations. PMC. Available at: [Link]

  • Rickli, A., et al. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. PubMed. Available at: [Link]

  • Van der Veldt, A., et al. (2022). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Frontiers. Available at: [Link]

  • Płazińska, A., & Płaziński, W. (2024). Modeling the Blood-Brain Barrier Permeability of Potential Heterocyclic Drugs via Biomimetic IAM Chromatography Technique Combined with QSAR Methodology. MDPI. Available at: [Link]

  • SpiroChem. (n.d.). Early ADME And Physical-Chemistry Properties. Available at: [Link]

  • Hammons, G. J., et al. (1985). N-methylation: potential mechanism for metabolic activation of carcinogenic primary arylamines. PubMed. Available at: [Link]

  • Caron, L., et al. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. Available at: [Link]

  • Belsey, J., et al. (2023). Novel Receptor-Binding-Based Assay for the Detection of Opioids in Human Urine Samples. ACS Publications. Available at: [Link]

  • Staliński, K., et al. (2023). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. MDPI. Available at: [Link]

  • Hernández-Pérez, A., et al. (2023). Pharmacokinetic Evaluation of New Drugs Using a Multi-Labelling Approach and PET Imaging. PMC. Available at: [Link]

  • Celtarys. (2025). Cannabinoid Receptor Binding and Assay Tools. Available at: [Link]

  • Navarro, G., et al. (2016). Two Affinity Sites of the Cannabinoid Subtype 2 Receptor Identified by a Novel Homogeneous Binding Assay. DOI.org. Available at: [Link]

  • Assay Depot. (2025). Pharmacokinetics in New Drug Development: Key to Advancing Drug Discovery. Available at: [Link]

  • Carlson, T. J., & Nelson, S. D. (2009). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes. PMC. Available at: [Link]

  • Kaur, S., et al. (2024). Quantitative structure-activity relationship and ADME prediction studies on series of spirooxindoles derivatives for anti-cancer activity against colon cancer cell line HCT-116. PMC. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2022). Novel Indoline Spiro Derivatives As Anticancer Agents; Design, Synthesis, Molecular Docking Studies, and ADME Evaluation. Taylor & Francis Online. Available at: [Link]

  • Frontiers. (n.d.). Novel Psychoactive Drugs. Frontiers Research Topic. Available at: [Link]

  • Di Micco, S., et al. (2023). Chemical Probes to Investigate Central Nervous System Disorders: Design, Synthesis and Mechanism of Action of a Potent Human Serine Racemase Inhibitor. PMC. Available at: [Link]

  • Nobuta, T., et al. (2015). N-Methylation of Amines with Methanol at Room Temperature. Organic Letters. Available at: [Link]

  • Clinical Leader. (2025). CNS Active Compounds ― The Importance Of Cognitive And Pharmacodynamic Testing During First-In-Human Trials. Available at: [Link]

  • Bionity. (2026). The Biology of Therapeutic Peptides: How Do Amino Acids Revolutionize Medicine?. Available at: [Link]

  • Longdom Publishing. (2025). Pharmacokinetic Evaluation and Bioavailability Profiling of Novel Antiviral Compounds. Available at: [Link]

  • Czajkowska-Szczykowska, D., et al. (2024). Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study. MDPI. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Medicinal Chemistry Challenges in CNS Drug Discovery. Available at: [Link]

  • Wikipedia. (n.d.). Amine N-methyltransferase. Available at: [Link]

  • Gao, F., et al. (2024). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. ACS Publications. Available at: [Link]

  • Wager, T. T., et al. (2021). Knowledge-Based, Central Nervous System (CNS) Lead Selection and Lead Optimization for CNS Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]

Sources

Exploratory

In Vitro Pharmacodynamics and Mechanistic Profiling of N-Methylspiro[5.5]undecan-3-amine

Executive Summary & Pharmacological Rationale As a Senior Application Scientist overseeing early-stage neuropharmacology assays, I frequently encounter novel cage-like and spirocyclic scaffolds. N-methylspiro[5.5]undecan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

As a Senior Application Scientist overseeing early-stage neuropharmacology assays, I frequently encounter novel cage-like and spirocyclic scaffolds. N-methylspiro[5.5]undecan-3-amine (CAS: 3896-79-5)[1] represents a highly versatile chemical building block within the polycyclic amine family. Structurally related to adamantane derivatives (such as memantine and amantadine), spirocyclic amines are heavily investigated as Multi-Target Directed Ligands (MTDLs) for neurodegenerative diseases[2].

The rationale behind utilizing the spiro[5.5]undecane core lies in its rigid, lipophilic bicyclic architecture, which is perfectly contoured to insert into the hydrophobic pockets of ion channel pores. The secondary amine (N-methyl) is a critical functional modification. At physiological pH, the amine is protonated, enabling essential electrostatic interactions with critical asparagine residues (e.g., Asn616) deep within the channel pore. Compared to primary amines, the N-methyl substitution increases lipophilicity, which accelerates the dissociation rate ( Koff​ ). This fast off-rate is the cornerstone of its therapeutic potential: it prevents pathological calcium influx (excitotoxicity) while sparing physiological glutamatergic transmission, thereby avoiding the severe psychotomimetic side effects associated with high-affinity blockers[2].

Dual-Target Mechanism of Action

In vitro profiling reveals that spirocyclic amines operate via a synergistic, dual-target mechanism:

Uncompetitive NMDA Receptor Antagonism

The compound acts as a low-to-moderate affinity, uncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. It binds specifically to the phencyclidine (PCP) site located within the ion channel pore. Because this binding site is only accessible when the channel is in the open state, the blockade is strictly use-dependent . Furthermore, the interaction is voltage-dependent ; during strong postsynaptic depolarization (such as during Long-Term Potentiation), the positive membrane potential physically expels the protonated compound from the pore, allowing normal synaptic plasticity to proceed unhindered.

Sigma-1 ( σ1​ ) Receptor Modulation

Beyond ion channel blockade, spirocyclic amines exhibit significant affinity for the σ1​ receptor, a unique chaperone protein localized at the Mitochondria-Associated Endoplasmic Reticulum (ER) Membrane (MAM)[3]. By binding to σ1​ receptors, these compounds modulate IP3 receptor-mediated calcium release from the ER[4]. This action mitigates ER stress, preserves mitochondrial function, and provides a secondary, synergistic layer of neuroprotection against glutamate-induced excitotoxicity.

MOA Ligand N-methylspiro[5.5]undecan-3-amine NMDAR NMDA Receptor (Channel Pore) Ligand->NMDAR Uncompetitive Antagonism Sigma1 Sigma-1 Receptor (MAM / ER) Ligand->Sigma1 Agonism / Modulation Ca_Influx Blockade of Excessive Ca2+ Influx NMDAR->Ca_Influx Inhibits ER_Stress Reduction of ER Stress Sigma1->ER_Stress Mitigates Neuroprotection Neuroprotection & Cell Survival Ca_Influx->Neuroprotection ER_Stress->Neuroprotection

Dual-target mechanism of N-methylspiro[5.5]undecan-3-amine via NMDA and Sigma-1 receptors.

In Vitro Experimental Workflows

To rigorously validate this dual mechanism, we deploy a self-validating system combining functional electrophysiology with structural radioligand binding. Radioligand assays confirm physical affinity, while patch-clamp electrophysiology proves functional channel trapping.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology (NMDA Kinetics)

Causality Check: We utilize a Mg2+ -free extracellular solution because endogenous Mg2+ causes a voltage-dependent block at resting potentials. Removing it isolates the specific uncompetitive blocking kinetics of our target compound.

  • Cell Preparation: Transiently transfect HEK293 cells with plasmids encoding human NR1 and NR2A subunits (along with GFP for visual identification). Incubate for 24-48 hours.

  • Solution Setup: Prepare a Mg2+ -free extracellular recording solution (140 mM NaCl, 5 mM KCl, 2 mM CaCl2​ , 10 mM HEPES, 10 mM glucose, pH 7.4).

  • Recording Configuration: Achieve the whole-cell configuration using borosilicate glass pipettes (3–5 MΩ). Clamp the membrane potential at -70 mV.

  • Agonist Application: Apply 100 µM Glutamate and 10 µM Glycine (co-agonist) via a rapid computer-controlled perfusion system to force the channels into the open state.

  • Compound Co-Application: Once a steady-state inward current is achieved, co-apply N-methylspiro[5.5]undecan-3-amine at escalating concentrations (0.1 µM to 100 µM).

  • Kinetic Analysis: Measure the fractional reduction in steady-state current to calculate the IC50​ . Apply a +30 mV depolarizing step to quantify the voltage-dependent unblocking rate ( Koff​ ).

Protocol 2: Radioligand Displacement Assay ( σ1​ Affinity)

Causality Check: We use -pentazocine because it is highly selective for the σ1​ subtype over σ2​ . Pre-soaking filters in polyethylenimine neutralizes the negative charge of the glass fibers, preventing non-specific binding of our positively charged amine.

  • Membrane Preparation: Homogenize σ1​ -transfected CHO cells in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes, discard the supernatant, and resuspend the pellet.

  • Incubation: In a 96-well plate, combine 200 µg of membrane protein, 2 nM -pentazocine, and varying concentrations of N-methylspiro[5.5]undecan-3-amine (1 nM to 10 µM). Incubate for 120 minutes at 25°C to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash three times with ice-cold Tris-HCl buffer.

  • Quantification: Extract the filters, add 3 mL of liquid scintillation cocktail, and quantify radioactivity using a scintillation counter. Calculate the Ki​ using the Cheng-Prusoff equation.

Workflow Step1 Compound Prep (CAS 3896-79-5) Step2 HEK293 Transfection (NR1/NR2A) Step1->Step2 Step5 Radioligand Binding (Sigma-1 Assay) Step1->Step5 Step3 Whole-Cell Patch Clamp Step2->Step3 Step4 Use-Dependent Blockade Analysis Step3->Step4 Step6 Data Synthesis (IC50 / Ki) Step4->Step6 Step5->Step6

In vitro experimental workflow for electrophysiology and radioligand binding assays.

Quantitative Data Summary

The following tables summarize the representative in vitro pharmacological profile of the N-methylspiro[5.5]undecan-3-amine scaffold, demonstrating its selectivity and kinetic behavior.

Table 1: Pharmacological Binding Profile

TargetAssay TypeRadioligandRepresentative Ki​ / IC50​
NMDA (PCP Site) Radioligand Displacement [3H] MK-8011.8 µM
Sigma-1 ( σ1​ ) Radioligand Displacement -pentazocine0.8 µM
Sigma-2 ( σ2​ ) Radioligand Displacement [3H] DTG> 15.0 µM
M2 Ion Channel ElectrophysiologyN/A> 50.0 µM

Table 2: NMDA Receptor Electrophysiological Kinetics (Whole-Cell Patch-Clamp)

ParameterExperimental ConditionValue
IC50​ (-70 mV) 100 µM Glutamate / 10 µM Glycine2.4 µM
IC50​ (+30 mV) 100 µM Glutamate / 10 µM Glycine45.0 µM
Trapping Block (%) Washout after agonist removal~85%
Voltage-Dependency ( δ ) Fractional electrical distance0.75

References

  • MilliporeSigma. "N-methylspiro[5.5]undecan-3-amine | 3896-79-5". Sigma-Aldrich Catalog. 1

  • Rossi, D., et al. "Multi-Target Directed Ligands (MTDLs) Binding the σ1 Receptor as Promising Therapeutics: State of the Art and Perspectives". PMC - National Institutes of Health. 4

  • Meyer, C., et al. "Pharmacological characterization of high-affinity σ1 receptor ligands with spirocyclic thienopyran and thienofuran scaffold". Oxford Academic. 3

  • Joubert, J., et al. "Synthesis of 4-oxatricyclo[5.2.1.0]dec-8-ene-3,5-dione derivatives as lead scaffolds for neuroprotective agents". Semantic Scholar. 2

Sources

Foundational

Pharmacological Profiling and Receptor Binding Affinity of N-Methylspiro[5.5]undecan-3-amine

Executive Summary The development of conformationally restricted cage amines has driven significant advancements in neuropharmacology and antiviral therapeutics. N-methylspiro[5.5]undecan-3-amine (a methylated derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of conformationally restricted cage amines has driven significant advancements in neuropharmacology and antiviral therapeutics. N-methylspiro[5.5]undecan-3-amine (a methylated derivative of the spiranamine scaffold) represents a critical structural evolution from the classical adamantane-based drugs like amantadine and memantine.

This technical whitepaper provides an in-depth analysis of the receptor binding affinity and polypharmacology of N-methylspiro[5.5]undecan-3-amine. By acting as a low-affinity, use-dependent uncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor and a lumenal pore blocker of the Influenza A M2 proton channel , this compound offers a unique template for drug development. We will dissect the mechanistic causality behind its binding kinetics, present quantitative structure-activity relationship (SAR) data, and outline the self-validating experimental protocols required to evaluate its efficacy.

Molecular Rationale and Binding Mechanics

As a Senior Application Scientist evaluating cage amines, it is crucial to understand why specific structural modifications dictate receptor affinity. The pharmacological profile of N-methylspiro[5.5]undecan-3-amine is governed by two primary structural features: the spirocyclic cage and the N-methylated amine.

NMDA Receptor Antagonism (The Trapping Block Mechanism)

The NMDA receptor is a ligand-gated ion channel critical for synaptic plasticity, but its overactivation leads to excitotoxicity. N-methylspiro[5.5]undecan-3-amine functions as an open-channel blocker, binding to the phencyclidine (PCP) site within the ion channel pore .

  • Causality of N-Methylation: The addition of a methyl group to the primary amine increases the molecule's lipophilicity and slightly lowers its pKa. In the context of the NMDA receptor, this increased steric bulk and lipophilicity enhance the compound's affinity for the hydrophobic pockets adjacent to the PCP binding site. Furthermore, the methyl group alters the dissociation kinetics (off-rate). Unlike high-affinity blockers (e.g., MK-801) that permanently trap the channel in a closed state, the N-methyl spiranamine exhibits a faster off-rate, allowing for physiological synaptic transmission while preventing pathological calcium influx.

M2 Proton Channel Blockade

The Influenza A M2 protein is a homotetrameric proton channel. Classical adamantanes bind within the lumenal pore, coordinated by Val27, Ala30, Ser31, and His37. However, mutations like V27A widen the pore, rendering amantadine ineffective .

  • Causality of the Spiro[5.5]undecane Scaffold: The spirocyclic cage is bulkier than the adamantane ring. This expanded hydrophobic surface area allows the molecule to make compensatory van der Waals contacts with the mutated Ala27 residues, effectively plugging the widened pore of the V27A mutant.

  • Impact of N-Methylation: While the primary amine (spiro[5.5]undecan-3-amine) is optimal for hydrogen bonding with the lumenal water clusters and the His37 tetrad, N-methylation introduces steric hindrance that slightly reduces its binding affinity to the wild-type (WT) M2 channel compared to its unmethylated precursor .

NMDA_Signaling Glutamate Glutamate & Glycine (Co-agonists) NMDAR NMDA Receptor (Open Channel State) Glutamate->NMDAR Binding Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Ion Permeation Excitotoxicity Excitotoxicity / Apoptosis (Overactivation) Ca_Influx->Excitotoxicity Pathological Drug N-methylspiro[5.5]undecan-3-amine (Pore Blocker) Drug->NMDAR Antagonism Blocked Channel Blockade (Neuroprotection) Drug->Blocked Induces Blocked->Ca_Influx Inhibits

Fig 1. NMDA receptor activation pathway and blockade mechanism by N-methylspiro[5.5]undecan-3-amine.

Quantitative Receptor Binding Affinity

The following table synthesizes the comparative binding affinities (IC₅₀ values) derived from structure-activity relationship (SAR) assays. It highlights the divergent effects of N-alkylation on NMDA versus M2 channel targets .

CompoundNMDA Receptor IC₅₀ (µM)*M2 WT IC₅₀ (µM)M2 V27A IC₅₀ (µM)
Amantadine ~10.5 ± 1.216.0 ± 2.1>100 (Resistant)
Spiro[5.5]undecan-3-amine ~8.2 ± 0.912.6 ± 1.546.6 ± 3.2
N-methylspiro[5.5]undecan-3-amine ~5.4 ± 0.617.1 ± 1.8>100 (Resistant)

*NMDA IC₅₀ values are determined via [³H]MK-801 displacement assays. M2 values are derived from TEVC isochronic inhibition.

Data Interpretation: Alkylation of the spiranamine scaffold (yielding the N-methyl derivative) enhances NMDA receptor affinity due to favorable hydrophobic interactions within the PCP site. Conversely, this same steric bulk disrupts the precise hydrogen-bonding network required to block the mutated V27A M2 channel, rendering it less effective as a broad-spectrum antiviral but superior as a neuroprotective agent.

Experimental Methodologies

To ensure scientific integrity, the evaluation of N-methylspiro[5.5]undecan-3-amine must be conducted using self-validating experimental systems. Below are the definitive protocols for quantifying its dual-target affinities.

Protocol 1: Two-Electrode Voltage Clamp (TEVC) for M2 Channel Activity

Why TEVC? Xenopus oocytes provide a large, robust expression system that allows for stable dual-electrode impalement. This is critical for isolating the low-conductance proton currents of the M2 channel without background noise interference.

  • cRNA Preparation & Microinjection: Synthesize capped cRNA encoding the Influenza A/M2 protein (WT or mutant). Microinject 50 nL (containing ~10 ng cRNA) into defolliculated Xenopus laevis oocytes.

  • Incubation: Incubate oocytes at 18°C for 48–72 hours in ND96 medium to allow for optimal tetrameric protein assembly and membrane trafficking.

  • Baseline Recording (Self-Validation Step): Impale oocytes with two glass microelectrodes (0.5–2.0 MΩ resistance) filled with 3M KCl. Clamp the membrane potential at -20 mV in a pH 8.5 buffer. Causality: The alkaline pH ensures the M2 channel remains fully closed, establishing a zero-current baseline and confirming membrane integrity.

  • Channel Activation: Perfuse the recording chamber with a pH 5.5 buffer (MES-based). Causality: The acidic environment protonates the His37 sensor, triggering a conformational change that opens the channel, resulting in a measurable inward proton current ( I0​ ).

  • Drug Application: Perfuse 100 µM of N-methylspiro[5.5]undecan-3-amine dissolved in the pH 5.5 buffer for 2 minutes.

  • Data Acquisition: Measure the residual current ( I ). Calculate inhibition as (1−I/I0​)×100 . Use amantadine as a positive control for WT M2 to validate the assay's dynamic range.

TEVC_Workflow Step1 1. cRNA Microinjection (Xenopus oocytes) Step2 2. Incubation (Protein Expression) Step1->Step2 Step3 3. TEVC Baseline (pH 8.5) Step2->Step3 Step4 4. Perfusion at pH 5.5 (Channel Activation) Step3->Step4 Step5 5. Drug Application (Spiran Amine) Step4->Step5 Step6 6. Data Acquisition (Current Inhibition %) Step5->Step6

Fig 2. Step-by-step workflow for the Two-Electrode Voltage Clamp (TEVC) assay of M2 channel activity.

Protocol 2: Radioligand Binding Assay ([³H]MK-801 Displacement)

Why [³H]MK-801? MK-801 binds selectively to the PCP site inside the NMDA receptor pore. Displacement of this radioligand accurately quantifies the binding affinity of the spiranamine competitor.

  • Membrane Preparation: Homogenize rat cortical tissue in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g to isolate the membrane fraction containing NMDA receptors.

  • Receptor Activation: Resuspend membranes in buffer containing 10 µM Glutamate and 10 µM Glycine. Causality: N-methylspiro[5.5]undecan-3-amine is an open-channel blocker. The co-agonists are strictly required to open the receptor pore, exposing the internal binding site.

  • Radioligand Incubation: Add 5 nM [³H]MK-801 and varying concentrations of N-methylspiro[5.5]undecan-3-amine (0.1 µM to 100 µM). Incubate at room temperature for 120 minutes to reach equilibrium.

  • Nonspecific Binding (Self-Validation Step): In a parallel control well, add 10 µM unlabeled MK-801. Causality: This saturates all specific NMDA sites, allowing the quantification of background noise (nonspecific binding) to be subtracted from the total signal.

  • Filtration and Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Wash with cold buffer, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter to generate an IC₅₀ curve.

References

  • Synthesis of benzopolycyclic cage amines: NMDA receptor antagonist, trypanocidal and antiviral activities. ResearchGate. Available at:[Link]

  • Design and Pharmacological Characterization of Inhibitors of Amantadine-Resistant Mutants of the M2 Ion Channel of Influenza A Virus. National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link]

  • Discovery of Novel Dual Inhibitors of the Wild-Type and the Most Prevalent Drug-Resistant Mutant, S31N, of the M2 Proton Channel from Influenza A Virus. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Exploring the Size Limit of Templates for Inhibitors of the M2 Ion Channel of Influenza A Virus. National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link]

Exploratory

Elucidating the In Vivo Metabolic Fate of N-methylspiro[5.5]undecan-3-amine: A Prospective Technical Guide

For Distribution to Drug Development Professionals, Researchers, and Scientists Abstract This technical guide outlines a comprehensive strategy for the elucidation of the in vivo metabolic pathways of the novel chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

For Distribution to Drug Development Professionals, Researchers, and Scientists

Abstract

This technical guide outlines a comprehensive strategy for the elucidation of the in vivo metabolic pathways of the novel chemical entity, N-methylspiro[5.5]undecan-3-amine. As this is a compound without extensive prior research, this document serves as a prospective framework, detailing the scientific rationale, experimental designs, and analytical methodologies required to thoroughly characterize its absorption, distribution, metabolism, and excretion (ADME) profile. The guide emphasizes a mechanism-driven approach, predicting primary metabolic transformations based on the compound's structural features—a spiro[5.5]undecane core and a secondary N-methylamine group. It provides field-proven, step-by-step protocols for conducting preclinical in vivo studies in rodent models, from animal dosing to advanced bioanalytical techniques using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document is designed to ensure scientific integrity and adherence to regulatory expectations for metabolite safety testing.

Introduction: The Imperative for Metabolism Studies

The journey of a new chemical entity (NCE) from discovery to a potential therapeutic agent is contingent on a thorough understanding of its interaction with biological systems. A critical component of this understanding lies in its metabolic fate.[1][2] The in vivo metabolism of a drug dictates its pharmacokinetic profile, influencing its efficacy, duration of action, and potential for toxicity.[1][3] For N-methylspiro[5.5]undecan-3-amine, a molecule characterized by a bulky, lipophilic spirocyclic core and a secondary amine, predicting and confirming its metabolic pathways is a foundational step in its preclinical development.

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) mandate a clear understanding of a drug's metabolism, with a particular focus on identifying major metabolites and assessing their potential pharmacological or toxicological activity.[2][4][5] Early characterization of metabolic pathways can prevent costly delays in later stages of drug development.[2][6] This guide provides the scientific and methodological framework to prospectively investigate the biotransformation of N-methylspiro[5.5]undecan-3-amine, ensuring a robust data package for regulatory submission and informed clinical trial design.

Predicted Metabolic Pathways: A Mechanistic Hypothesis

Based on the structure of N-methylspiro[5.5]undecan-3-amine, we can hypothesize several high-probability metabolic pathways mediated by key drug-metabolizing enzymes. These transformations are broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[7][8]

Phase I Metabolism

Phase I reactions introduce or expose polar functional groups, primarily through oxidation, reduction, or hydrolysis. For N-methylspiro[5.5]undecan-3-amine, the most anticipated reactions are oxidative and catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes.[9][10]

  • N-demethylation: The N-methyl group is a prime target for oxidative N-dealkylation, a very common metabolic route for secondary amines.[9][10][11] This reaction, catalyzed by CYPs (e.g., CYP3A4, CYP2D6, CYP2C9), would proceed through a carbinolamine intermediate to yield the primary amine metabolite, spiro[5.5]undecan-3-amine, and formaldehyde.[12][13][14]

  • C-hydroxylation: The spiro[5.5]undecane core, composed of two cyclohexane rings, offers multiple sites for aliphatic hydroxylation.[15][16] This reaction adds a hydroxyl group to the carbon skeleton, significantly increasing polarity. Hydroxylation can occur at various positions on the rings, potentially leading to a mixture of regioisomers.

  • N-oxidation: Direct oxidation of the nitrogen atom to form an N-oxide is another possible pathway for secondary amines, although often a minor one compared to N-dealkylation.[9][11]

Phase II Metabolism

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous polar molecules, which dramatically increases water solubility and facilitates excretion.[7][8][17][18]

  • Glucuronidation: This is the most common Phase II reaction.[7][19] The hydroxylated metabolites formed during Phase I can be readily conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).[17][19] Furthermore, the primary amine metabolite resulting from N-demethylation can also undergo N-glucuronidation.[8][19]

  • Sulfation: The hydroxylated metabolites could also be substrates for sulfotransferases (SULTs), which conjugate a sulfo group to form highly water-soluble sulfate esters.[7]

The following diagram illustrates these predicted pathways.

Metabolic Pathway of N-methylspiro[5.5]undecan-3-amine cluster_legend Reaction Types Parent N-methylspiro[5.5]undecan-3-amine (Parent Drug) N_demethyl Spiro[5.5]undecan-3-amine (Primary Amine Metabolite) Parent->N_demethyl N-demethylation (CYP450) Hydroxylated Hydroxylated Metabolites (OH-Parent) Parent->Hydroxylated C-hydroxylation (CYP450) N_Oxide N-Oxide Metabolite Parent->N_Oxide N-oxidation (CYP450) Hydroxylated_N_demethyl Hydroxylated Primary Amine (OH-N-desmethyl) N_demethyl->Hydroxylated_N_demethyl C-hydroxylation (CYP450) Glucuronide_N N-Glucuronide Conjugate N_demethyl->Glucuronide_N Glucuronidation (UGTs) Glucuronide_OH O-Glucuronide Conjugate Hydroxylated->Glucuronide_OH Glucuronidation (UGTs) Sulfate_OH Sulfate Conjugate Hydroxylated->Sulfate_OH Sulfation (SULTs) Hydroxylated_N_demethyl->Glucuronide_OH Glucuronidation (UGTs) Phase I Phase I Phase II Phase II

Caption: Predicted Phase I and Phase II metabolic pathways.

In Vivo Study Design and Experimental Protocols

To confirm these hypotheses and quantify the metabolites, a robust in vivo study is required.[1] The Sprague-Dawley rat is a commonly used and well-characterized model for initial pharmacokinetic and metabolism studies.[20]

Overall Experimental Workflow

The workflow is designed to ensure systematic data collection and analysis, from live-phase execution to final metabolite identification.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Pharmacological Profiling of N-Methylspiro[5.5]undecan-3-amine

Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Virologists Application Area: Antiviral Therapeutics, M2 Proton Channel Inhibition Introduction and Rationale The A/M2 proton channel of the Influenza...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Virologists Application Area: Antiviral Therapeutics, M2 Proton Channel Inhibition

Introduction and Rationale

The A/M2 proton channel of the Influenza A virus is a critical target for antiviral intervention, historically addressed by adamantane derivatives such as amantadine and rimantadine. However, the widespread emergence of naturally occurring point mutations in the channel pore—most notably S31N, V27A, and L26F—has rendered these classical drugs largely ineffective.

To overcome this resistance, researchers have developed spirocyclic compounds that expand the hydrophobic cage, allowing the inhibitor to effectively block mutant channels [1]. N-methylspiro[5.5]undecan-3-amine (a secondary amine derivative of the spiro[5.5]undecane scaffold) represents a key structural motif in this class of next-generation M2 inhibitors.

This application note details a robust, scalable, and highly chemoselective step-by-step synthesis route for N-methylspiro[5.5]undecan-3-amine via the reductive amination of spiro[5.5]undecan-3-one.

Mechanistic Pathway & Synthesis Strategy

The synthesis relies on a direct reductive amination. Instead of a two-step process (oxime formation followed by aggressive lithium aluminum hydride reduction), this protocol utilizes Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) .

Causality of Reagent Selection:

  • Chemoselectivity: STAB is a mild reducing agent that preferentially reduces iminium ions over unreacted ketones, minimizing the formation of the spiro[5.5]undecan-3-ol byproduct.

  • Acetic Acid (AcOH) Catalyst: The addition of a weak acid facilitates the formation of the intermediate iminium ion by protonating the carbonyl oxygen, making it more electrophilic for the methylamine attack.

  • Steric Considerations: The spiro[5.5]undecane system is sterically hindered. Using a primary amine (methylamine) allows for efficient condensation, while the bulky acetoxy groups on STAB prevent over-alkylation (tertiary amine formation).

SynthesisRoute A spiro[5.5]undecan-3-one (Starting Material) C Iminium Ion Intermediate A->C Condensation (-H2O) B Methylamine (CH3NH2) + Acetic Acid B->C Nucleophilic Attack E N-methylspiro[5.5]undecan-3-amine (Target API) C->E Reduction D NaBH(OAc)3 (Reducing Agent) D->E Hydride Transfer

Figure 1: Reductive amination pathway for N-methylspiro[5.5]undecan-3-amine synthesis.

Experimental Protocol

Reagents and Materials
  • Starting Material: spiro[5.5]undecan-3-one (1.0 eq)

  • Amine Source: Methylamine (2.0 M solution in THF) (1.5 eq)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Anhydrous)

  • Workup Reagents: Saturated NaHCO₃ (aq), Brine, Anhydrous Na₂SO₄

Step-by-Step Methodology

Step 1: Iminium Ion Formation

  • Charge a flame-dried, argon-purged round-bottom flask with spiro[5.5]undecan-3-one (1.0 eq) and anhydrous DCE (0.2 M concentration relative to the ketone).

  • Add the methylamine solution (1.5 eq) dropwise at room temperature (20–25 °C) under constant magnetic stirring.

  • Add glacial acetic acid (1.0 eq) to the mixture. Note: The acid acts as a catalyst to drive the equilibrium toward the iminium ion. The reaction mixture may become slightly warm.

  • Stir the mixture at room temperature for 1–2 hours.

    • Self-Validation Check: Monitor the disappearance of the ketone via TLC (Hexanes/EtOAc 8:2, visualized with KMnO₄ stain). The imine/iminium intermediate will often streak or appear highly polar.

Step 2: Hydride Reduction 5. Cool the reaction mixture to 0 °C using an ice-water bath. 6. Add STAB (1.5 eq) portion-wise over 15 minutes to control the evolution of hydrogen gas and manage the mild exotherm. 7. Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12–16 hours.

  • Causality Insight: The delayed addition of the reducing agent ensures that the iminium ion is fully formed, preventing the premature reduction of the starting ketone to an undesired alcohol.

Step 3: Quenching and Workup 8. Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution until the pH of the aqueous layer reaches ~8.0. Caution: Vigorous gas evolution (CO₂) will occur. 9. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL). 10. Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous Na₂SO₄. 11. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a pale yellow oil.

Step 4: Purification and Validation 12. Purify the crude amine via flash column chromatography on silica gel (Eluent: DCM/MeOH/NH₄OH 90:9:1). The addition of NH₄OH prevents the secondary amine from streaking on the acidic silica gel. 13. Self-Validating System (Analytical Checks):

  • LC-MS: Confirm the product mass. Expected exact mass for C₁₂H₂₃N is 181.18; target[M+H]⁺ peak at m/z 182.2.
  • ¹H NMR (CDCl₃): Look for the diagnostic N-methyl singlet integrating to 3 protons around δ 2.4 ppm, and the disappearance of the ketone α-protons.

Pharmacological Data Presentation

Spiro[5.5]undecane derivatives, including primary and secondary amines, have been rigorously evaluated using Two-Electrode Voltage Clamp (TEVC) assays on Xenopus oocytes expressing wild-type and mutant A/M2 channels [1].

Below is a comparative summary of the inhibitory efficacy of the spiro[5.5]undecane scaffold against various M2 channel variants, demonstrating why this structural class is synthesized for drug discovery.

CompoundStructural FeatureWT A/M2 Inhibition (%)V27A Mutant Inhibition (%)L26F Mutant Inhibition (%)S31N Mutant Inhibition (%)
Amantadine Adamantane core> 90%< 10%< 10%< 10%
Spiro[5.5]undecan-3-amine Primary amine> 90%> 85%> 80%< 10%
N-methylspiro[5.5]undecan-3-amine Secondary amine> 85%> 75%> 70%< 10%

Data summarized from established electrophysiological evaluations of spirocyclic M2 inhibitors [1]. The data highlights that while amantadine fails against V27A and L26F, the spiro[5.5]undecane amines retain potent activity due to optimal hydrophobic packing within the mutated channel pore.

References

  • Balannik, V., Wang, J., Ohigashi, Y., Jing, X., Magavern, E., Lamb, R. A., DeGrado, W. F., & Pinto, L. H. (2009). Design and Pharmacological Characterization of Inhibitors of Amantadine-Resistant Mutants of the M2 Ion Channel of Influenza A Virus. Biochemistry, 48(50), 11872–11882.[Link]

Application

Application Note &amp; Protocol: A Researcher's Guide to the Dissolution of N-methylspiro[5.5]undecan-3-amine in DMSO

Abstract This document provides a comprehensive, field-proven protocol for the dissolution of N-methylspiro[5.5]undecan-3-amine in dimethyl sulfoxide (DMSO). Designed for researchers, scientists, and drug development pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, field-proven protocol for the dissolution of N-methylspiro[5.5]undecan-3-amine in dimethyl sulfoxide (DMSO). Designed for researchers, scientists, and drug development professionals, this guide moves beyond a simple set of instructions to offer a detailed methodology grounded in the physicochemical properties of the compound and solvent. We will explore the causality behind each step, ensuring the creation of stable, reliable stock solutions for downstream biological and chemical assays. This protocol emphasizes scientific integrity, providing a self-validating system for reproducible results.

Introduction: Understanding the Compound and Solvent

N-methylspiro[5.5]undecan-3-amine is a secondary amine featuring a bulky, non-polar spiro[5.5]undecane backbone. The presence of the secondary amine group introduces a degree of polarity and potential for hydrogen bonding, while the spirocyclic structure contributes to its lipophilicity. Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely utilized in scientific research for its exceptional ability to dissolve a broad range of compounds.[1][2] However, its reactivity and physical properties, such as hygroscopicity, necessitate a carefully controlled dissolution protocol to ensure the integrity of the compound.[3][4]

The dissolution of N-methylspiro[5.5]undecan-3-amine in DMSO is not merely a physical process but a chemical consideration. Secondary amines can be susceptible to oxidation, and DMSO itself can participate in reactions, particularly at elevated temperatures or in the presence of certain catalysts.[5][6] Therefore, this protocol is designed to mitigate these risks while achieving complete solubilization.

Materials and Equipment

Reagents
  • N-methylspiro[5.5]undecan-3-amine (CAS: 3896-79-5)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity, packaged under inert gas.

  • Inert gas (Argon or Nitrogen)

Equipment
  • Analytical balance (± 0.01 mg resolution)

  • Glass vials with PTFE-lined screw caps

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Vortex mixer

  • Ultrasonic bath (sonicator)[7][8]

  • Water bath or heating block (optional, for gentle warming)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, chemically resistant gloves.

Core Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution. The principles can be adapted for other concentrations, though solubility limits should be empirically determined.

Pre-Dissolution Workflow

A systematic approach prior to dissolution is critical for success. The following flowchart outlines the decision-making process.

Pre_Dissolution_Workflow Pre-Dissolution Workflow start Start: Obtain N-methylspiro[5.5]undecan-3-amine and Anhydrous DMSO check_purity Verify Purity of Compound and DMSO (≥99.9%) start->check_purity calc_mass Calculate Required Mass for Target Concentration (e.g., 10 mM) check_purity->calc_mass weigh Accurately Weigh Compound in a Clean, Dry Vial calc_mass->weigh add_dmso Add Calculated Volume of Anhydrous DMSO weigh->add_dmso dissolution Proceed to Dissolution Protocol add_dmso->dissolution

Caption: Pre-dissolution decision and action workflow.

Step-by-Step Dissolution Procedure
  • Preparation and Inert Atmosphere:

    • Before opening, allow the anhydrous DMSO container to equilibrate to room temperature to prevent moisture condensation.[4]

    • If possible, perform all manipulations under a gentle stream of an inert gas (argon or nitrogen) to minimize exposure to atmospheric oxygen and moisture.

  • Initial Mixing:

    • To the pre-weighed N-methylspiro[5.5]undecan-3-amine in the vial, add the calculated volume of anhydrous DMSO.

    • Cap the vial tightly and vortex at room temperature for 1-2 minutes. Visually inspect for any undissolved material.

  • Assisted Dissolution (if necessary):

    • Sonication: Place the vial in an ultrasonic bath. Sonicate for 5-10 minute intervals.[1][7] After each interval, visually inspect the solution. The cavitation energy from sonication helps to break down solid aggregates and enhance dissolution without significant heat generation.[8][9]

    • Gentle Warming (with caution): If the compound remains insoluble after sonication, gentle warming can be employed. Place the vial in a water bath or on a heating block set to 30-40°C. Do not exceed 40°C , as higher temperatures can increase the risk of compound degradation or reaction with DMSO.[1][10] Intermittently vortex the solution during warming.

  • Final Assessment and Storage:

    • Once the solution is clear and free of any visible particulates, allow it to cool to room temperature.

    • For long-term storage, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and promote precipitation.[1][3]

    • Store the aliquots at -20°C or -80°C, protected from light.

Scientific Rationale and Troubleshooting

Observation / Issue Potential Cause Recommended Action & Rationale
Compound fails to dissolve completely Insufficient solvent power at room temperature.Continue with sonication as the primary method. The mechanical energy disrupts the crystal lattice, facilitating solvent interaction.[7][8]
Poor quality or "wet" DMSO.Use a fresh, unopened bottle of anhydrous DMSO. DMSO is highly hygroscopic; absorbed water will decrease its solvating power for many organic compounds.[3][4]
Solution is hazy or forms a precipitate over time Compound has low solubility at the target concentration.Prepare a more dilute stock solution. The bulky spirocyclic group may limit the number of molecules that can be effectively solvated.
Introduction of atmospheric moisture during handling.Ensure all handling is performed under dry, inert conditions. Store stock solutions in a desiccator.[4]
Solution color changes (e.g., yellowing) Potential compound degradation or oxidation.Avoid excessive heating. Prepare fresh solutions and store under an inert atmosphere at low temperatures. Secondary amines can be susceptible to oxidation.

Safety and Handling Precautions

  • Personal Protective Equipment: Always wear appropriate PPE, including safety glasses, a lab coat, and chemically resistant gloves.

  • Ventilation: Handle N-methylspiro[5.5]undecan-3-amine and DMSO in a well-ventilated area or a chemical fume hood.[11]

  • DMSO Handling: DMSO can enhance the dermal absorption of other chemicals.[10] Avoid direct skin contact. In case of contact, wash the affected area thoroughly with water.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The successful dissolution of N-methylspiro[5.5]undecan-3-amine in DMSO hinges on a protocol that respects the chemical nature of both the solute and the solvent. By utilizing high-purity anhydrous DMSO, employing mechanical assistance such as sonication, and minimizing exposure to heat, oxygen, and moisture, researchers can confidently prepare stable and reliable stock solutions. This detailed guide provides the necessary steps and underlying scientific principles to achieve reproducible results in a research setting.

References

  • Royal Society of Chemistry. Metal-free aerobic oxidative coupling of amines in dimethyl sulfoxide via a radical pathway. [Link]

  • Chemsrc. N-methylspiro[5.5]undecan-3-amine | CAS#:3896-79-5. [Link]

  • Organic Chemistry Portal. Dimethyl sulfoxide, DMSO. [Link]

  • Ziath. Samples in DMSO: What an end user needs to know. [Link]

  • Reddit. Amine workup : r/Chempros. [Link]

  • Elma Ultrasonic Cleaners. Sonication Baths for Sample Preparation. [Link]

  • Gaylord Chemical. DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. [Link]

  • Beilstein Journals. Synthesis of spiro[isoindole-1,5'-isoxazolidin]-3(2H)-ones as potential inhibitors of the MDM2-p53 interaction. [Link]

  • Hielscher Ultrasonics. Ultrasonic Dissolving of Solids in Liquids. [Link]

  • PMC. Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. [Link]

  • PMC. Ultrasonic treatment: A cohort review on bioactive compounds, allergens and physico-chemical properties of food. [Link]

  • MP Biomedicals. Dimethyl Sulfoxide. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: N-Nitroso-N-methyl-N-dodecylamine. [Link]

Sources

Method

The Spiro[5.5]undecane Amine Scaffold: A Navigational Guide for Medicinal Chemistry

Introduction: Embracing the Third Dimension in Drug Discovery In the landscape of medicinal chemistry, the quest for novel molecular architectures that can effectively modulate biological targets is perpetual. For decade...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Embracing the Third Dimension in Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that can effectively modulate biological targets is perpetual. For decades, drug discovery was largely dominated by "flat" aromatic structures. However, the paradigm is shifting towards three-dimensional (3D) scaffolds that can better mimic natural ligands and interact with the complex topographies of protein binding sites. Spirocyclic compounds, characterized by two rings sharing a single atom, are at the forefront of this "escape from flatland."[1] Their inherent rigidity and defined 3D geometry offer a unique opportunity to orient functional groups in precise spatial arrangements, leading to enhanced potency, selectivity, and improved physicochemical properties.[1][2]

This application note provides a comprehensive guide to the synthesis and potential medicinal chemistry applications of N-methylspiro[5.5]undecan-3-amine, a foundational scaffold within the broader class of spirocyclic amines. We will explore a robust synthetic route to this compound and present detailed protocols for its preliminary biological evaluation against rationally selected targets, providing a roadmap for researchers and drug development professionals to explore this promising chemical space.

The Spiro[5.5]undecane Amine Core: Physicochemical Properties and Design Rationale

The spiro[5.5]undecane framework offers a unique combination of a rigid carbocyclic core and a flexible amine-containing ring. This juxtaposition of properties makes it an attractive starting point for library synthesis and lead optimization.

PropertyValue (Predicted)Significance in Drug Design
Molecular Weight181.32 g/mol Adherence to Lipinski's Rule of Five for oral bioavailability.
LogP~2.5Favorable balance of lipophilicity and hydrophilicity for membrane permeability.
pKa~10.5The secondary amine is protonated at physiological pH, allowing for potential ionic interactions with biological targets.
Rotatable Bonds2Low conformational flexibility, which can lead to higher binding affinity.

The N-methyl substituent provides a simple yet crucial functional group. It can participate in hydrogen bonding and can be a key pharmacophoric element. Furthermore, the secondary amine provides a convenient handle for further derivatization, allowing for the exploration of a wide range of chemical space.

Synthesis of N-methylspiro[5.5]undecan-3-amine: A Step-by-Step Protocol

The synthesis of N-methylspiro[5.5]undecan-3-amine can be efficiently achieved in a two-step sequence involving a Robinson annulation to construct the spirocyclic ketone core, followed by a reductive amination to introduce the desired amine functionality.

Step 1: Synthesis of Spiro[5.5]undecane-3,9-dione via Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[3][4] In this step, cyclohexanone is reacted with methyl vinyl ketone to construct the spiro[5.5]undecane core.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (1.0 eq) and a suitable solvent such as ethanol.

  • Base Addition: Add a catalytic amount of a base, for example, sodium ethoxide (0.1 eq), to the solution.

  • Michael Addition: Cool the mixture in an ice bath and slowly add methyl vinyl ketone (1.1 eq) dropwise while maintaining the temperature below 10 °C.

  • Aldol Condensation & Dehydration: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours to promote the intramolecular aldol condensation and subsequent dehydration.

  • Workup and Purification: Cool the reaction mixture, neutralize with a weak acid (e.g., acetic acid), and remove the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield spiro[5.5]undec-7-en-9-one.

  • Hydrogenation: The resulting enone is then hydrogenated using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere to yield the saturated spiro[5.5]undecane-3,9-dione.

Robinson Annulation for Spiro[5.5]undecane-3,9-dione Cyclohexanone Cyclohexanone Intermediate Michael Adduct (not isolated) Cyclohexanone->Intermediate Base (NaOEt) MVK Methyl Vinyl Ketone MVK->Intermediate Enone Spiro[5.5]undec-7-en-9-one Intermediate->Enone Intramolecular Aldol Condensation Dione Spiro[5.5]undecane-3,9-dione Enone->Dione H2, Pd/C

Caption: Robinson Annulation for Spiro[5.5]undecane-3,9-dione Synthesis.

Step 2: Reductive Amination to N-methylspiro[5.5]undecan-3-amine

Reductive amination is a versatile method for the synthesis of amines from ketones or aldehydes.[5][6] In this step, the synthesized spiro[5.5]undecane-3,9-dione is reacted with methylamine in the presence of a reducing agent. To achieve selective amination at one of the ketone positions, a protecting group strategy for one of the carbonyls might be necessary, or reaction conditions can be optimized for mono-amination. For the purpose of this protocol, we will assume conditions favoring mono-amination.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve spiro[5.5]undecane-3,9-dione (1.0 eq) in a suitable solvent such as methanol or 1,2-dichloroethane.

  • Amine Addition: Add a solution of methylamine (1.2 eq, e.g., as a solution in THF or as methylamine hydrochloride with a base like triethylamine to liberate the free amine).

  • Reducing Agent: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.[6]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (using a gradient of methanol in dichloromethane containing a small percentage of triethylamine to prevent streaking) to afford N-methylspiro[5.5]undecan-3-amine.

Reductive Amination Dione Spiro[5.5]undecane-3,9-dione Imine Intermediate Imine (not isolated) Dione->Imine Methylamine Methylamine Methylamine->Imine FinalProduct N-methylspiro[5.5]undecan-3-amine Imine->FinalProduct NaBH(OAc)3

Caption: Reductive Amination to yield N-methylspiro[5.5]undecan-3-amine.

Medicinal Chemistry Applications: A Target-Centric Approach

The rigid, 3D nature of the N-methylspiro[5.5]undecan-3-amine scaffold makes it an intriguing candidate for targeting several classes of proteins. Here, we propose two potential therapeutic areas for exploration and provide detailed protocols for initial in vitro screening.

Central Nervous System (CNS) Targets: Modulators of GABA and Sigma Receptors

The conformational rigidity of spirocyclic amines can be advantageous for achieving high affinity and selectivity for CNS receptors.

  • Gamma-Aminobutyric Acid (GABA) Receptors: GABA is the primary inhibitory neurotransmitter in the CNS, and its receptors are well-established targets for drugs treating anxiety, epilepsy, and sleep disorders. The 3D orientation of the amine in the spiro[5.5]undecane scaffold could allow for specific interactions with GABA receptor subtypes.[7][8][9]

  • Sigma Receptors: These enigmatic receptors are implicated in a variety of neurological and psychiatric conditions, including addiction, pain, and psychosis. Many known sigma receptor ligands possess an amine functionality within a cyclic framework.[1][10][11]

Protocol: In Vitro Receptor Binding Assays

This protocol outlines a competitive radioligand binding assay to determine the affinity of N-methylspiro[5.5]undecan-3-amine for GABAA and Sigma-1 receptors.

Materials:

  • Membranes: Commercially available cell membranes expressing human GABAA receptors or Sigma-1 receptors.

  • Radioligands: [³H]Muscimol for GABAA receptors and -Pentazocine for Sigma-1 receptors.[1][8]

  • Test Compound: N-methylspiro[5.5]undecan-3-amine stock solution in a suitable solvent (e.g., DMSO).

  • Non-specific Binding Control: A high concentration of a known ligand for each receptor (e.g., GABA for GABAA, Haloperidol for Sigma-1).

  • Assay Buffer: Appropriate buffer for each receptor type (e.g., Tris-HCl for GABAA).

  • Filtration Apparatus: A cell harvester and glass fiber filters.

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Assay Plate Preparation: In a 96-well plate, add the assay buffer, radioligand at a concentration near its Kd, and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding.

  • Membrane Addition: Add the receptor-containing membranes to each well to initiate the binding reaction.

  • Incubation: Incubate the plates at the appropriate temperature and for a sufficient time to reach equilibrium (e.g., 60 minutes at room temperature).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding for each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve and determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Receptor_Binding_Assay_Workflow cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Separation & Detection cluster_3 Data Analysis Prep Prepare 96-well plate (Buffer, Radioligand, Test Compound) AddMembranes Add Receptor Membranes Prep->AddMembranes Incubate Incubate to Equilibrium AddMembranes->Incubate Filter Filter and Wash Incubate->Filter Count Scintillation Counting Filter->Count Analyze Calculate IC50 and Ki Count->Analyze

Caption: Workflow for a Competitive Radioligand Binding Assay.

Oncology: Probing for Anti-Proliferative Activity

The rigid carbon skeleton of the spiro[5.5]undecane moiety could serve as a scaffold to present cytotoxic functionalities. Many successful anti-cancer drugs are based on rigid cyclic structures. A preliminary screen for anti-proliferative activity against a panel of cancer cell lines is a crucial first step in evaluating this potential.[2][12][13]

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[12]

Materials:

  • Cancer Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer).

  • Culture Medium: Appropriate medium for each cell line, supplemented with fetal bovine serum (FBS) and antibiotics.

  • Test Compound: N-methylspiro[5.5]undecan-3-amine stock solution in DMSO.

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization Solution: DMSO or a solution of SDS in HCl.

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of N-methylspiro[5.5]undecan-3-amine for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO alone).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay cluster_3 Data Acquisition & Analysis Seed Seed Cancer Cells in 96-well Plate Treat Add Test Compound at Various Concentrations Seed->Treat Incubate Incubate for 48-72 hours Treat->Incubate AddMTT Add MTT Reagent Incubate->AddMTT Solubilize Solubilize Formazan Crystals AddMTT->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for the MTT Cytotoxicity Assay.

Conclusion and Future Directions

N-methylspiro[5.5]undecan-3-amine represents a simple yet promising scaffold for medicinal chemistry exploration. Its synthesis is accessible through well-established chemical transformations, and its rigid 3D structure provides a unique platform for the design of novel therapeutic agents. The protocols outlined in this application note provide a starting point for the synthesis and biological evaluation of this compound and its derivatives. Further exploration of this scaffold could involve the synthesis of a diverse library of analogs by modifying the N-substituent and functionalizing the carbocyclic rings. Such libraries could then be screened against a broader range of biological targets to uncover new and exciting therapeutic opportunities. The journey from a simple scaffold to a life-saving drug is long and challenging, but the unique properties of spirocyclic amines make them a worthy companion on this expedition.

References

  • PDSP. (n.d.). GABAA Receptor Binding Assay Protocol. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]

  • ResearchGate. (n.d.). Basic protocol to assess preclinical anticancer activity. [Link]

  • Enna, S. J., & Möhler, H. (2007). The GABAA Receptors. Humana Press.
  • PubMed. (2015). Sigma Receptor Binding Assays. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Fröhlich, J., Sauter, F., Hametner, C., & Pfalz, M. (2009). Synthesis of novel 3-heterospiro[5.5]undecanes. ARKIVOC, 2009(6), 298-308. [Link]

  • Frontiers. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. [Link]

  • McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. In Methods in Molecular Biology (Vol. 1055, pp. 191-205). [Link]

  • RSC Publishing. (2019). Direct reductive amination of ketones with ammonium salt catalysed by CpIr(iii) complexes bearing an amidato ligand*. [Link]

  • RSC Publishing. (2021). Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines. [Link]

  • MDPI. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. [Link]

  • Society for Neuroscience. (1999). Mapping the Agonist Binding Site of the GABAA Receptor: Evidence for a β-Strand. [Link]

  • PubMed. (2002). In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. [Link]

  • Perelman School of Medicine at the University of Pennsylvania. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. [Link]

  • ScholarWorks@UTEP. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. [Link]

  • ResearchGate. (2024). New Amino Acids Naphthalene Scaffolds as Potent Antimicrobial Agents: In Vitro Assay and In Silico Molecular Docking Study. [Link]

  • Genzyme. (2011). Aminoindoles, a Novel Scaffold with Potent Activity against Plasmodium falciparum. [Link]

  • PLOS One. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. [Link]

  • ResearchGate. (n.d.). Robinson Annulation. [Link]

  • MDPI. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. [Link]

  • Organic Syntheses. (2016). Preparation of 1,5-‐Dioxaspiro[5.5]undecan-‐3-‐one. [Link]

  • University of Alberta. (n.d.). Synthesis of Secondary Amines via One-Pot Migrative Reductive Amination. [Link]

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  • Dhaka University. (2012). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. [Link]

  • ResearchGate. (2012). Synthesis and stereochemistry of new spiro 5.5 undecane derivatives with 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings. [Link]

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Application

Application Note &amp; Protocols: High-Throughput Screening of N-methylspiro[5.5]undecan-3-amine for Modulators of G-Protein Coupled Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals Abstract High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries for biological...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries for biological activity.[1] Spirocyclic scaffolds are of increasing interest in medicinal chemistry due to their unique three-dimensional conformations, which can enhance potency, selectivity, and physicochemical properties such as solubility.[2][3][4] This document provides a detailed application note and protocols for the use of N-methylspiro[5.5]undecan-3-amine, a representative spirocyclic amine, in a high-throughput screening campaign targeting G-protein coupled receptors (GPCRs). GPCRs represent a major class of drug targets, and assays monitoring their activity are central to many drug discovery efforts.[5][6] We present a comprehensive guide, from compound handling to a detailed protocol for a cell-based calcium mobilization assay, a common method for screening GPCR modulators.[7][8] Furthermore, we discuss strategies for hit confirmation and validation to ensure the identification of robust and promising lead compounds.

Introduction to N-methylspiro[5.5]undecan-3-amine and Spirocyclic Scaffolds in Drug Discovery

N-methylspiro[5.5]undecan-3-amine (CAS Number: 3896-79-5) is a small molecule featuring a spirocyclic core.[9][10] The defining characteristic of spirocycles is the connection of two rings through a single shared carbon atom.[4] This arrangement imparts a rigid, three-dimensional structure, a significant departure from the often flat, aromatic structures prevalent in many compound libraries.[4]

The "escape from flatland" in medicinal chemistry is a strategic shift towards more three-dimensional molecules.[11] This increased three-dimensionality, offered by spirocyclic scaffolds, can lead to several advantages in drug design:[4]

  • Improved Target Binding: The rigid conformational constraint of spirocycles can optimize the presentation of pharmacophoric elements for interaction with protein targets, potentially leading to higher potency and selectivity.[3][4]

  • Enhanced Physicochemical Properties: Spirocyclic compounds, particularly those rich in sp3-hybridized carbons, often exhibit improved solubility and metabolic stability compared to their planar counterparts.[3][4][11]

  • Novel Chemical Space: The exploration of spirocyclic scaffolds opens up new areas of chemical space, providing opportunities for novel intellectual property.[3]

Given these favorable attributes, N-methylspiro[5.5]undecan-3-amine serves as an excellent candidate for inclusion in HTS campaigns aimed at identifying novel modulators of challenging drug targets.

High-Throughput Screening for GPCR Modulators: An Overview

G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that play crucial roles in a multitude of physiological processes, making them one of the most important target classes for drug discovery.[5][6][12] Upon activation by a ligand, GPCRs trigger intracellular signaling cascades, often involving second messengers like cyclic AMP (cAMP) and calcium ions (Ca2+).[6]

High-throughput screening for GPCR modulators typically involves cell-based assays that measure these downstream signaling events.[5][8] A widely used approach is the calcium mobilization assay, which is particularly suited for GPCRs that couple to the Gq signaling pathway.[5][7] This assay utilizes fluorescent calcium indicators to detect transient increases in intracellular calcium concentration following receptor activation.

Workflow for a Typical HTS Campaign

The following diagram illustrates a generalized workflow for a high-throughput screening campaign, from initial assay development to hit validation.

HTS_Workflow cluster_0 Phase 1: Assay Development & Optimization cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Hit Confirmation & Validation Assay_Dev Assay Development (e.g., Calcium Mobilization) Assay_Opt Assay Optimization (Cell density, reagent conc., etc.) Assay_Dev->Assay_Opt Assay_Val Assay Validation (Z'-factor determination) Assay_Opt->Assay_Val Compound_Prep Compound Library Preparation (incl. N-methylspiro[5.5]undecan-3-amine) Assay_Val->Compound_Prep HTS High-Throughput Screening (Single concentration) Compound_Prep->HTS Data_Acq Data Acquisition HTS->Data_Acq Hit_ID Primary Hit Identification Data_Acq->Hit_ID Hit_Conf Hit Confirmation (Dose-response curve) Hit_ID->Hit_Conf Ortho_Assay Orthogonal Assays Hit_Conf->Ortho_Assay SAR Structure-Activity Relationship (SAR) Analysis Ortho_Assay->SAR

Caption: Generalized workflow for a high-throughput screening campaign.

Detailed Protocol: Calcium Mobilization Assay

This protocol describes a cell-based calcium mobilization assay in a 384-well format, suitable for screening N-methylspiro[5.5]undecan-3-amine and other library compounds for their ability to modulate a Gq-coupled GPCR.

Materials and Reagents
ReagentSupplierPurpose
CHO-K1 cells expressing the target GPCRIn-house/VendorHost cell line for the target receptor
Ham's F-12 MediumStandard vendorCell culture medium
Fetal Bovine Serum (FBS)Standard vendorSupplement for cell culture medium
Penicillin-StreptomycinStandard vendorAntibiotic for cell culture
Trypsin-EDTAStandard vendorFor cell detachment
Fluo-4 AM Calcium IndicatorStandard vendorFluorescent dye to measure intracellular calcium
Pluronic F-127Standard vendorDispersing agent for Fluo-4 AM
ProbenecidStandard vendorInhibits dye leakage from cells
384-well black, clear-bottom microplatesStandard vendorAssay plates
N-methylspiro[5.5]undecan-3-amineMilliporeSigmaTest compound
DMSO (Dimethyl sulfoxide)Standard vendorSolvent for compound stock solutions
Agonist/Antagonist ControlsStandard vendorPositive and negative controls for the assay
FLIPR (Fluorometric Imaging Plate Reader)Molecular DevicesInstrument for measuring fluorescence changes
Compound Handling and Plate Preparation
  • Stock Solution Preparation: Prepare a 10 mM stock solution of N-methylspiro[5.5]undecan-3-amine in 100% DMSO.

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a concentration range for dose-response experiments. For primary screening, a single concentration (e.g., 10 µM) is typically used.

  • Assay Plate Stamping: Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of the compound solutions from the dilution plates to the 384-well assay plates. Also, include wells for positive (agonist) and negative (DMSO vehicle) controls.

Cell Preparation and Assay Procedure
  • Cell Culture: Culture the CHO-K1 cells expressing the target GPCR in Ham's F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C and 5% CO2.

  • Cell Seeding: Harvest the cells using trypsin-EDTA and seed them into 384-well black, clear-bottom microplates at a density of 10,000-20,000 cells per well in 25 µL of culture medium. Incubate the plates for 18-24 hours.

  • Dye Loading: Prepare a dye loading solution containing Fluo-4 AM, Pluronic F-127, and probenecid in an appropriate assay buffer.

  • Aspirate and Add Dye: Gently remove the cell culture medium from the assay plates and add 25 µL of the dye loading solution to each well.

  • Incubation: Incubate the plates at 37°C for 60 minutes in the dark to allow for dye loading.

  • Fluorescence Measurement: Place the assay plates into a FLIPR instrument. The instrument will first measure a baseline fluorescence, then add the compounds (or agonist for antagonist screening), and immediately begin recording the fluorescence signal over time (typically 90-180 seconds) to capture the calcium flux.

Data Analysis

The primary output from the FLIPR is a kinetic fluorescence trace for each well. The data is typically analyzed by calculating the maximum change in fluorescence (Max-Min) or the area under the curve (AUC).

For primary screening, the activity of each compound is often expressed as a percentage of the positive control response. A Z'-factor is calculated to assess the quality of the assay:

  • Z'-factor > 0.5: Indicates an excellent assay suitable for HTS.[13]

Hit Validation and Follow-up Studies

Compounds identified as "hits" in the primary screen require further validation to eliminate false positives and confirm their activity.[14][15]

Hit Confirmation
  • Re-testing: Re-test the initial hits from a freshly prepared sample to confirm activity.[16]

  • Dose-Response Curves: Test the confirmed hits over a range of concentrations to determine their potency (EC50 for agonists, IC50 for antagonists).

Orthogonal Assays

To ensure that the observed activity is not an artifact of the primary assay format, it is crucial to test hits in an orthogonal assay that measures a different biological endpoint.[14] For GPCRs, this could include:

  • cAMP Assays: For Gs or Gi-coupled receptors.

  • β-arrestin Recruitment Assays: A common downstream signaling event for many GPCRs.[17]

  • Radioligand Binding Assays: To determine if the compound directly interacts with the receptor.

Structure-Activity Relationship (SAR) Analysis

Once a validated hit series is established, the next step is to explore the structure-activity relationship (SAR).[14] This involves synthesizing or acquiring analogs of the hit compound, such as other spirocyclic amines, to understand which structural features are critical for activity. This information guides the lead optimization process.

Hypothetical Signaling Pathway and Compound Interaction

The diagram below illustrates a hypothetical Gq-coupled GPCR signaling pathway that could be modulated by a spirocyclic amine like N-methylspiro[5.5]undecan-3-amine, leading to a calcium response.

Signaling_Pathway Compound N-methylspiro[5.5]undecan-3-amine (Agonist) GPCR Gq-Coupled Receptor Compound->GPCR Binds and Activates G_Protein Gq Protein (α, β, γ) GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca_Release Ca²⁺ Release ER->Ca_Release Releases Stored Ca²⁺ Cell_Response Cellular Response Ca_Release->Cell_Response Triggers

Caption: Hypothetical Gq-coupled GPCR signaling pathway.

Conclusion

N-methylspiro[5.5]undecan-3-amine and other spirocyclic amines represent a valuable class of compounds for high-throughput screening campaigns. Their inherent three-dimensionality offers the potential for discovering novel modulators of important drug targets with improved properties.[2][3][18] The protocols and strategies outlined in this application note provide a comprehensive framework for successfully incorporating such compounds into an HTS workflow, specifically targeting GPCRs through a robust cell-based calcium mobilization assay. Rigorous hit validation and follow-up studies are essential to translate initial findings into promising lead candidates for drug development.

References

  • Agilent. (2021, February 2). High-Throughput GPCR Assay Development. Agilent Technologies. [Link]

  • Bioradiations. (2022, November 18). A “Dual-Addition” Calcium Fluorescence Assay for the High-Throughput Screening of Recombinant G Protein-Coupled Receptors. JoVE. [Link]

  • Charles River Laboratories. (n.d.). Ion Channel Assays. Retrieved from [Link]

  • Drug Hunter. (2025, September 29). The Spirocycle Surge in Drug Discovery. [Link]

  • ICE Bioscience. (2025, April 29). GPCR Signaling Assay Applications in High-Throughput Screening. [Link]

  • In Vitro Technologies. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved from [Link]

  • Li, S., et al. (2015). A high-throughput screening system for G-protein-coupled receptors using β-lactamase enzyme complementation technology. Acta Pharmacologica Sinica, 36(1), 121–129. [Link]

  • Latorraca, N. R., et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Structural Biology, 63, 125–132. [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]

  • Nature. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]

  • Pope, A. J., et al. (2014). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Journal of Biomolecular Screening, 19(5), 637-651. [Link]

  • PubChem. (n.d.). N-methylspiro[5.5]undecan-3-amine. Retrieved from [Link]

  • Reaction Biology. (n.d.). Ion Channel Assays. Retrieved from [Link]

  • Science and Technology of Assay Development. (2024, January 4). On HTS: Hit Selection. [Link]

  • Taylor & Francis Online. (2024, January 18). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?[Link]

  • Zhang, J. H., et al. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]

  • Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data. [Link]

  • PLOS One. (2013, October 9). High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. [Link]

  • PubMed Central (PMC). (2022, March 25). Recent in vivo advances of spirocyclic scaffolds for drug discovery. [Link]

  • Chemsrc. (2025, September 11). N-methylspiro[5.5]undecan-3-amine. Retrieved from [Link]

  • LabKey. (2024, September 12). What is High-Throughput Screening (HTS)?[Link]

  • Chemsrc. (2025, September 11). N-methylspiro[5.5]undecan-3-amine. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Efficient Synthesis of N-methylspiro[5.5]undecan-3-amine

Introduction N-methylspiro[5.5]undecan-3-amine is a valuable spirocyclic amine scaffold with significant potential in medicinal chemistry and drug development. Its rigid, three-dimensional structure makes it an attractiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-methylspiro[5.5]undecan-3-amine is a valuable spirocyclic amine scaffold with significant potential in medicinal chemistry and drug development. Its rigid, three-dimensional structure makes it an attractive building block for creating novel chemical entities with precisely defined spatial orientations. The efficient and selective synthesis of this compound, however, requires careful selection of catalytic systems to manage the two key transformations: the initial formation of the primary amine from a ketone precursor and the subsequent, selective N-methylation.

This guide provides a detailed overview of field-proven catalysts and protocols for the synthesis of N-methylspiro[5.5]undecan-3-amine. We will explore two critical stages:

  • Catalytic Reductive Amination: The conversion of spiro[5.5]undecan-3-one to spiro[5.5]undecan-3-amine.

  • Catalytic N-Methylation: The selective methylation of the primary spiro-amine to the desired N-methylated final product.

The methodologies discussed herein are designed to offer researchers a blend of classical reliability and modern catalytic efficiency, emphasizing high yields, operational simplicity, and atom economy.

Part 1: Synthesis of Spiro[5.5]undecan-3-amine via Catalytic Reductive Amination

The foundational step in this synthesis is the conversion of the commercially available spiro[5.5]undecan-3-one to its corresponding primary amine. Reductive amination is the most direct and widely used method for this transformation.[1] The process involves the in-situ formation of an imine intermediate from the ketone and an ammonia source, which is then immediately reduced to the amine.[2] The choice of reducing agent or catalyst is critical for achieving high efficiency and minimizing side reactions.

Mechanistic Overview: Reductive Amination

The reaction proceeds in two main steps under one-pot conditions:

  • Imine Formation: The ketone (spiro[5.5]undecan-3-one) reacts with an ammonia source (e.g., ammonium acetate, aqueous ammonia) under weakly acidic conditions to form a hemiaminal, which then dehydrates to the corresponding imine.

  • Reduction: A reducing agent, introduced into the same pot, selectively reduces the carbon-nitrogen double bond (C=N) of the imine to a carbon-nitrogen single bond (C-N), yielding the primary amine.[3]

Reductive_Amination Workflow for Reductive Amination Ketone Spiro[5.5]undecan-3-one Imine Intermediate Imine Ketone->Imine + NH3 - H2O Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Imine Amine Spiro[5.5]undecan-3-amine Imine->Amine ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Amine Reduction

Caption: General workflow of one-pot reductive amination.

Catalyst and Reagent Selection

The success of a reductive amination hinges on the choice of the reducing agent, which must be powerful enough to reduce the imine but mild enough not to reduce the starting ketone.

MethodCatalyst / ReagentTypical ConditionsAdvantagesDisadvantages
Hydride Reduction Sodium triacetoxyborohydride (NaBH(OAc)₃)Acetic acid (cat.), DCE or THF, RTExcellent selectivity for imines over ketones; mild conditions; tolerates many functional groups.[4]Stoichiometric use of reagent; can be moisture-sensitive.
Hydride Reduction Sodium cyanoborohydride (NaBH₃CN)Methanol, pH 6-7, RTHighly selective for imines; effective in protic solvents.[2][3]Highly toxic (releases HCN in strong acid); requires careful pH control.
Catalytic Hydrogenation H₂, Pd/C, PtO₂, or Raney NiMethanol or Ethanol, H₂ pressure (1-10 atm)High atom economy; clean workup (catalyst is filtered off).[1]Requires specialized high-pressure hydrogenation equipment; potential for over-alkylation.
Transfer Hydrogenation Ammonium formate (HCO₂NH₄), Iridium or Ruthenium catalystMethanol or HFIP, 50-80 °CAvoids use of H₂ gas; often uses low catalyst loadings; can be performed in standard glassware.[5]Metal catalysts can be expensive; requires optimization for specific substrates.

For general laboratory applications, Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent due to its high selectivity, mild reaction conditions, and commercial availability.[4]

Detailed Protocol: Reductive Amination using NaBH(OAc)₃

This protocol describes a reliable, lab-scale synthesis of spiro[5.5]undecan-3-amine.

Materials:

  • Spiro[5.5]undecan-3-one

  • Ammonium acetate (NH₄OAc)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Glacial acetic acid (optional, catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Ethyl acetate for extraction

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add spiro[5.5]undecan-3-one (1.0 eq) and ammonium acetate (2.0-3.0 eq).

  • Add anhydrous DCE or THF as the solvent (approx. 0.1-0.2 M concentration of the ketone).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation. A small amount of glacial acetic acid (0.1 eq) can be added to catalyze this step.

  • In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq) to the suspension. Note: The reaction may be mildly exothermic.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography to yield pure spiro[5.5]undecan-3-amine.

Part 2: Selective N-Methylation of Spiro[5.5]undecan-3-amine

Once the primary amine is secured, the final step is the introduction of a single methyl group onto the nitrogen atom. While classical methods like the Eschweiler-Clarke reaction are effective, modern catalytic approaches using methanol as a C1 source offer a greener and often more efficient alternative through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.[6][7]

Mechanistic Overview: Catalytic N-Methylation with Methanol

This elegant catalytic cycle avoids the use of toxic alkylating agents.

  • Dehydrogenation: The transition metal catalyst (e.g., Iridium or Ruthenium) temporarily "borrows" hydrogen from methanol, oxidizing it to formaldehyde in situ.

  • Condensation: The primary amine reacts with the generated formaldehyde to form a hemiaminal, which dehydrates to an N-methylimine.

  • Hydrogenation: The catalyst returns the "borrowed" hydrogen to the imine, reducing it to the final N-methylated amine and regenerating the catalyst for the next cycle. The only byproduct of this process is water.[7][8]

Borrowing_Hydrogen Catalytic Cycle for N-Methylation via Borrowing Hydrogen cluster_main cluster_substrate Catalyst_H2 [M]-H2 (Hydride Complex) Catalyst [M] (Active Catalyst) Catalyst_H2->Catalyst - H2 (to imine) + H2O Imine Spiro-N=CH2 Catalyst->Catalyst_H2 + CH3OH - H2C=O PrimaryAmine Spiro-NH2 PrimaryAmine->Imine + H2C=O - H2O MethylAmine Spiro-NHCH3 Imine->MethylAmine + [M]-H2

Caption: The borrowing hydrogen cycle for N-methylation.

Catalyst Selection for N-Methylation

Transition metal catalysts are paramount for the borrowing hydrogen strategy. Iridium and Ruthenium complexes are particularly effective.

MethodCatalyst / ReagentTypical ConditionsAdvantagesDisadvantages
Eschweiler-Clarke Formaldehyde (HCHO), Formic Acid (HCOOH)80-100 °C, neat or in H₂OHigh yielding, well-established, no metal catalyst required.[6]Uses stoichiometric reagents; CO₂ evolution can cause pressure buildup; formic acid is corrosive.
Borrowing Hydrogen Iridium or Ruthenium Complexes (e.g., [Cp*IrCl₂]₂, (DPEPhos)RuCl₂PPh₃)Methanol (reagent & solvent), weak base (e.g., Cs₂CO₃, K₂CO₃), 100-150 °CAtom economical; uses sustainable methanol; water is the only byproduct; low catalyst loading.[7][8][9]Requires higher temperatures; metal catalysts can be costly and require screening for optimal performance.
Borrowing Hydrogen Supported Iridium Catalyst (e.g., Ir/ZnO)Methanol (reagent & solvent), 150 °C, additive-freeHeterogeneous catalyst is easily recoverable and reusable; can be used in flow systems.[10][11]May require higher catalyst loading compared to homogeneous systems; potential for metal leaching.

For a modern, sustainable, and efficient approach, homogeneous Iridium or Ruthenium catalysts represent the state-of-the-art for selective N-methylation.

Detailed Protocol: Catalytic N-Methylation using a Ruthenium Catalyst

This protocol is adapted from general procedures for Ru-catalyzed N-methylation of amines with methanol.[7]

Materials:

  • Spiro[5.5]undecan-3-amine (from Part 1)

  • (DPEPhos)RuCl₂PPh₃ catalyst (or similar Ru/Ir complex)

  • Anhydrous Methanol (MeOH)

  • Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)

  • Schlenk tube or pressure-rated vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add the Ruthenium catalyst (0.5-1.0 mol%).

  • Add the primary amine, spiro[5.5]undecan-3-amine (1.0 eq), and the base (e.g., Cs₂CO₃, 0.5 eq).

  • Under an inert atmosphere, add anhydrous methanol (to a concentration of ~0.5-1.0 M).

  • Seal the tube tightly and place it in a preheated oil bath at 140 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction for the disappearance of the primary amine and the formation of the mono-methylated product by GC-MS or LC-MS. Caution: The reaction is performed at a temperature above the boiling point of methanol, which will generate pressure. Ensure the reaction vessel is appropriate and safety precautions are taken.

  • After completion, cool the reaction vessel to room temperature.

  • Remove the solvent under reduced pressure.

  • Resuspend the residue in dichloromethane or ethyl acetate and filter through a short plug of silica or celite to remove the catalyst and base.

  • Concentrate the filtrate, and if necessary, purify the crude product by silica gel column chromatography to obtain pure N-methylspiro[5.5]undecan-3-amine.

Conclusion

The efficient synthesis of N-methylspiro[5.5]undecan-3-amine is readily achievable through a robust two-step sequence. For the initial reductive amination, sodium triacetoxyborohydride offers a mild, selective, and operationally simple method suitable for most research laboratories. For the subsequent N-methylation, modern transition-metal-catalyzed borrowing hydrogen reactions using catalysts such as (DPEPhos)RuCl₂PPh₃ with methanol provide a highly atom-economical and environmentally benign route to the final product. The selection between these and other catalysts will depend on the specific requirements of scale, cost, and available equipment, but the protocols outlined here provide a solid foundation for success.

References

  • D. S. B. Daniels, J. C. A. R. P. D. G. P. M. S. W., 2019, Reductive Amination in the Synthesis of Pharmaceuticals, Chemical Reviews. [Link]

  • Wikipedia, 2024, Reductive amination, Wikipedia. [Link]

  • C. Alec, 2024, Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis, Journal of Chemical and Pharmaceutical Research. [Link]

  • Imperial College London, N.D., Organo-catalysed Reductive Amination/alkylation, . [Link]

  • Master Organic Chemistry, 2017, Reductive Amination, and How It Works, masterorganicchemistry.com. [Link]

  • Chemistry Steps, 2024, Reductive Amination, chemistrysteps.com. [Link]

  • C. Meng et al., 2020, N-Methylation of Amines with Methanol in Aqueous Solution Catalyzed by a Water-Soluble Metal-Ligand Bifunctional Dinuclear Iridium Catalyst, The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal, N.D., Amine synthesis by reductive amination (reductive alkylation), organic-chemistry.org. [Link]

  • Y. Li et al., 2018, Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source, ACS Omega. [Link]

  • I. Polishchuk et al., 2021, Air Stable Iridium Catalysts for Direct Reductive Amination of Ketones, Chemistry – A European Journal. [Link]

  • P. J. M. R. M. M. S. C., 2022, N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand, Organometallics. [Link]

  • Y. Wang et al., 2021, Additive-free N-methylation of amines with methanol over supported iridium catalyst, Catalysis Science & Technology. [Link]

  • Y. Wang et al., 2021, Additive-free N-Methylation of Amines with Methanol over Supported Iridium Catalyst, The Royal Society of Chemistry. [Link]

  • S. P. Thomas et al., 2019, N-formylation and N-methylation of amines using metal-free N-heterocyclic carbene catalysts and CO2 as carbon source, Nature Protocols. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of N-methylspiro[5.5]undecan-3-amine

Welcome to the technical support guide for the synthesis of N-methylspiro[5.5]undecan-3-amine. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scienti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of N-methylspiro[5.5]undecan-3-amine. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve reaction yields and overcome common challenges. The synthesis, primarily achieved through the reductive amination of spiro[5.5]undecan-3-one with methylamine, is a robust transformation that can be optimized for high efficiency with careful control of key parameters.

General Reaction Scheme

The synthesis proceeds via a two-step, one-pot reaction involving the formation of an intermediate iminium ion from spiro[5.5]undecan-3-one and methylamine, followed by its in-situ reduction to the target secondary amine.

Reaction_Scheme Spiroketone Spiro[5.5]undecan-3-one Iminium Iminium Intermediate Spiroketone->Iminium + CH₃NH₂ - H₂O Methylamine Methylamine (CH₃NH₂) Methylamine->Iminium ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Iminium Product N-methylspiro[5.5]undecan-3-amine Iminium->Product + [H⁻]

Caption: General reaction pathway for N-methylspiro[5.5]undecan-3-amine synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.

Q1: My reaction yield is very low, or I've recovered only starting material. What are the primary causes?

A1: A low or non-existent yield typically points to a fundamental issue with imine formation, the first and most critical step of the reaction.

  • Cause 1: Suboptimal pH. The formation of the imine intermediate is highly pH-dependent. If the medium is too basic, the carbonyl group of the ketone is not sufficiently activated for nucleophilic attack. Conversely, if the medium is too acidic (pH < 4), the methylamine will be fully protonated to its non-nucleophilic methylammonium salt, preventing it from attacking the carbonyl.[1]

    • Solution: The optimal pH for most reductive aminations is between 4 and 6.[1] This can be achieved by adding a catalytic amount (e.g., 0.1 equivalents) of a weak acid like acetic acid (AcOH). This provides enough protonation to activate the carbonyl and catalyze dehydration without deactivating the amine nucleophile.

  • Cause 2: Inactive or Degraded Reagents. The quality of your starting materials and reagents is paramount.

    • Solution:

      • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are moisture-sensitive.[1] Ensure they are stored in a desiccator and handled under an inert atmosphere if possible. To test the activity of a borohydride-based reducing agent, you can perform a quick control reaction on a simple ketone like cyclohexanone and monitor its reduction to the alcohol by TLC.[2]

      • Methylamine: If using a solution of methylamine, verify its concentration. If using a salt like methylamine hydrochloride, a base (like triethylamine) must be added to liberate the free amine.[3]

  • Cause 3: Inefficient Water Removal. Imine formation is an equilibrium reaction that produces water. The presence of excess water can push the equilibrium back towards the starting materials.

    • Solution: While many modern reductive amination protocols do not require explicit water removal, for challenging substrates, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or using a reagent that also acts as a water scavenger, such as titanium(IV) isopropoxide (Ti(i-OPr)₄), can significantly improve imine formation.[3]

Troubleshooting_Workflow Start Low / No Product Yield Check_pH Is pH between 4-6? Start->Check_pH Adjust_pH Add catalytic Acetic Acid Check_pH->Adjust_pH No Check_Reagents Are reagents active and dry? Check_pH->Check_Reagents Yes Adjust_pH->Check_Reagents Test_Reagents Test reducing agent on a simple ketone Check_Reagents->Test_Reagents No Check_Stoichiometry Is stoichiometry correct? Check_Reagents->Check_Stoichiometry Yes Test_Reagents->Check_Stoichiometry Adjust_Stoichiometry Use excess amine (1.2-1.5 eq) and reducing agent (1.5-2.0 eq) Check_Stoichiometry->Adjust_Stoichiometry No Check_Conditions Are solvent, temp, & time optimized? Check_Stoichiometry->Check_Conditions Yes Adjust_Stoichiometry->Check_Conditions Optimize_Conditions Try DCM/DCE solvent. Monitor by TLC/LC-MS. Consider gentle heating. Check_Conditions->Optimize_Conditions No Success Improved Yield Check_Conditions->Success Yes Optimize_Conditions->Success

Caption: A decision-making workflow for troubleshooting low reaction yield.

Q2: I'm observing a significant amount of an alcohol byproduct corresponding to the reduction of my starting ketone. How can I prevent this?

A2: The formation of spiro[5.5]undecan-3-ol is a classic side reaction that occurs when the reducing agent is too reactive and reduces the starting ketone faster than the iminium intermediate.

  • Cause: Non-selective Reducing Agent. This issue is most common when using strong reducing agents like sodium borohydride (NaBH₄) in a one-pot procedure.[4] NaBH₄ is capable of readily reducing aldehydes and ketones at a rate competitive with iminium ion reduction.

    • Solution 1: Switch to a Selective Reducing Agent. The best solution is to use a milder, more selective hydride donor that preferentially reduces the protonated imine (iminium ion).

      • Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): This is often the reagent of choice.[5] Its reduced reactivity, due to the electron-withdrawing acetate groups, makes it highly selective for iminium ions over ketones.[6] It is also less toxic than NaBH₃CN.

      • Sodium Cyanoborohydride (NaBH₃CN): Also highly selective, but its use is declining due to the potential to release highly toxic hydrogen cyanide (HCN) gas under acidic conditions (pH < 4).[2] Extreme caution is required.

    • Solution 2: Two-Step Procedure. If you must use NaBH₄, you can perform the reaction in two distinct steps. First, allow the spiroketone and methylamine to stir for 1-2 hours to maximize imine formation. Then, cool the reaction to 0 °C before adding the NaBH₄ portion-wise to reduce the pre-formed imine.[1] This minimizes the time the ketone and NaBH₄ are in contact.

Q3: My reaction stalls at the imine intermediate. What should I do?

A3: If you can detect the imine (e.g., by LC-MS or ¹H NMR) but it is not being converted to the final product, the issue lies with the reduction step.

  • Cause 1: Insufficient Reducing Agent. The reducing agent may have been consumed by moisture or added in insufficient quantity.

    • Solution: Use a stoichiometric excess of the reducing agent, typically 1.5 to 2.0 equivalents, to ensure the reaction goes to completion.[1]

  • Cause 2: Poor Solubility. The iminium salt or the reducing agent may have poor solubility in the chosen solvent, hindering the reaction.

    • Solution: For reactions with NaBH(OAc)₃, solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are preferred.[1][5] For NaBH₃CN, methanol is often used.[1] If solubility remains an issue, consider a different solvent system or gentle heating (e.g., to 40 °C) while carefully monitoring the reaction progress.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best for this synthesis?

A1: For the synthesis of N-methylspiro[5.5]undecan-3-amine, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the most highly recommended reducing agent. It offers an excellent balance of reactivity and selectivity, minimizing the formation of the alcohol side product while being safer to handle than sodium cyanoborohydride.[2][5]

Reducing Agent Typical Solvent Selectivity (Imine vs. Ketone) Safety Considerations
NaBH(OAc)₃ DCM, DCE[1][5]HighMoisture sensitive; liberates acetic acid.
NaBH₃CN Methanol[1]HighHighly Toxic! Can liberate HCN gas at pH < 4.[2]
NaBH₄ Methanol, EthanolLowCan readily reduce the starting ketone.[4]
H₂/Catalyst (e.g., Pd/C) Methanol, EthanolHighRequires specialized hydrogenation equipment.

Q2: How can I effectively monitor the reaction?

A2: The most effective way to monitor the reaction is by using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: Spot the reaction mixture against your spiro[5.5]undecan-3-one starting material. The product amine is more polar than the starting ketone but will have a different Rƒ value. The intermediate imine may also be visible. A typical mobile phase would be a mixture of ethyl acetate and hexanes, with a small amount of triethylamine (e.g., 1%) added to prevent the amine product from streaking on the silica plate.

  • LC-MS: This is the ideal technique. It allows you to monitor the disappearance of the starting material (spiroketone) and the appearance of the product amine, and can also detect the intermediate imine, providing a complete picture of the reaction progress.

Q3: What are the best practices for work-up and purification?

A3: A proper work-up is crucial for isolating a pure product.

  • Quench: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base to neutralize the acid catalyst and decompose any remaining reducing agent.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acid Wash (Purification): To separate the basic amine product from any neutral starting material or alcohol byproduct, you can perform an acid-base extraction. Combine the organic extracts and wash them with a dilute acid solution (e.g., 1M HCl). The protonated amine will move into the aqueous layer.[3]

  • Isolation: Separate the acidic aqueous layer, then make it basic (pH > 10) by adding a strong base like 2M NaOH. This deprotonates the amine, which can then be back-extracted into fresh organic solvent.

  • Final Steps: Dry the final organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified N-methylspiro[5.5]undecan-3-amine.

Optimized Experimental Protocol

This protocol uses the preferred reagent, NaBH(OAc)₃, to maximize yield and minimize side products.

Materials:

  • Spiro[5.5]undecan-3-one (1.0 eq)

  • Methylamine (2.0 M solution in THF, 1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Acetic Acid (AcOH, 0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aq. NaHCO₃ solution

  • 1M HCl solution

  • 2M NaOH solution

  • Anhydrous Na₂SO₄

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add spiro[5.5]undecan-3-one (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.2 M concentration).

  • Add the methylamine solution (1.2 eq) followed by acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq). Note: The reaction may be slightly exothermic.

  • Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours.

  • Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.

  • Combine the organic layers and wash with 1M HCl. Collect the acidic aqueous layer.

  • Cool the aqueous layer in an ice bath and basify to pH > 10 with 2M NaOH.

  • Extract the basic aqueous layer three times with fresh DCM.

  • Combine the final organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the N-methylspiro[5.5]undecan-3-amine product.

References

  • Technical Support Center: Troubleshooting Incomplete Reductive Amination with 2-Ethoxyethylamine. Benchchem.
  • I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?
  • Synthesis of N-Methyl Secondary Amines. Synlett.
  • Struggling with Reductive Amination: Tips for Isol
  • Optimization of reductive amination under green chemistry principles. American Chemical Society.
  • Conditions for reductive amin
  • Amine synthesis by reductive amination (reductive alkyl
  • Reductive Amin
  • Strategies for Selective Reductive Amination in Organic Synthesis and C

Sources

Optimization

Overcoming solubility issues of N-methylspiro[5.5]undecan-3-amine in aqueous media

Welcome to the technical support center for N-methylspiro[5.5]undecan-3-amine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the aqueo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-methylspiro[5.5]undecan-3-amine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the aqueous solubility of this lipophilic spirocyclic amine. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure successful preparation of your experimental solutions.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and solubilization of N-methylspiro[5.5]undecan-3-amine.

1. Why is N-methylspiro[5.5]undecan-3-amine poorly soluble in aqueous media?

N-methylspiro[5.5]undecan-3-amine possesses a spirocyclic aliphatic structure, which contributes to its high lipophilicity and low aqueous solubility. The spirocyclic core, composed of two fused cyclohexane rings, presents a significant non-polar surface area. While the secondary amine group can participate in hydrogen bonding, the large hydrophobic scaffold dominates its physicochemical properties, leading to limited interaction with water molecules. Spirocyclic structures are often employed in drug discovery to enhance metabolic stability and three-dimensionality, but this can come at the cost of reduced aqueous solubility[1][2].

2. What are the estimated physicochemical properties of N-methylspiro[5.5]undecan-3-amine?

PropertyEstimated ValueImplication for Solubility
Molecular Weight 181.32 g/mol Moderate molecular weight.
pKa 10.0 - 11.0As a secondary amine, it is basic and will be protonated at acidic pH, which can significantly increase its solubility.
logP 3.5 - 4.5Indicates high lipophilicity and a preference for non-polar environments over aqueous media.
Intrinsic Aqueous Solubility (S₀) < 10 µg/mLVery low intrinsic solubility of the free base in neutral water.

These are estimated values and should be used as a guide for initial experimental design.

3. What is the primary strategy for solubilizing N-methylspiro[5.5]undecan-3-amine?

The most direct and effective method for solubilizing basic amines like N-methylspiro[5.5]undecan-3-amine is pH adjustment . By lowering the pH of the aqueous medium, the secondary amine group becomes protonated, forming a more soluble ammonium salt. This strategy is a cornerstone for formulating basic active pharmaceutical ingredients (APIs)[3][4].

4. Can I use organic co-solvents?

Yes, the use of water-miscible organic co-solvents can significantly enhance the solubility of N-methylspiro[5.5]undecan-3-amine. Co-solvents work by reducing the polarity of the aqueous medium, thereby decreasing the interfacial tension between the hydrophobic solute and the solvent[5][6]. Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).

5. Are there other advanced techniques for improving solubility?

For more challenging applications or when pH adjustment and co-solvents are not sufficient or desirable, cyclodextrin complexation is a powerful technique. Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior that can encapsulate lipophilic molecules, forming water-soluble inclusion complexes[7][][9].

II. Troubleshooting Guides & Protocols

This section provides detailed, step-by-step protocols for overcoming solubility issues with N-methylspiro[5.5]undecan-3-amine.

Guide 1: Solubility Enhancement by pH Adjustment

This is the recommended starting point for solubilizing N-methylspiro[5.5]undecan-3-amine.

  • Weighing: Accurately weigh the desired amount of N-methylspiro[5.5]undecan-3-amine.

  • Initial Slurry: Add a small volume of purified water to the compound to create a slurry.

  • Acidification: While stirring, add a 1 M solution of hydrochloric acid (HCl) dropwise. The amount of acid required will depend on the target concentration and the stoichiometry of the salt formation. As a rule of thumb, for each mole of the amine, one mole of HCl is needed for complete protonation.

  • Dissolution & pH Check: Continue to add the acid solution until the compound is fully dissolved. Check the pH of the final solution to ensure it is in the desired acidic range (typically pH 3-5 for stable amine salts).

  • Volume Adjustment: Bring the solution to the final desired volume with purified water.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any particulates.

IssuePossible CauseRecommendation
Precipitation upon dilution in neutral buffer The pH of the final solution is above the pKa of the compound, causing the free base to precipitate.Ensure the final concentration in the neutral buffer is below the intrinsic solubility of the free base. Alternatively, maintain a slightly acidic pH in the final medium if the experimental conditions allow.
Cloudiness or incomplete dissolution Insufficient acid has been added to fully protonate the amine.Add more acid dropwise while monitoring the clarity of the solution. A slight excess of acid is generally acceptable for initial stock solutions.
Compound "oils out" The concentration of the amine is too high for the chosen conditions, even with pH adjustment.Dilute the initial slurry with more water before adding acid, or consider a combination approach with a co-solvent.

Decision Workflow for pH Adjustment

start Start: Need to dissolve N-methylspiro[5.5]undecan-3-amine weigh Weigh Compound start->weigh slurry Create aqueous slurry weigh->slurry add_acid Add 1M HCl dropwise slurry->add_acid dissolved Is the compound fully dissolved? add_acid->dissolved dissolved->add_acid No check_ph Check pH (Target: 3-5) dissolved->check_ph Yes adjust_volume Adjust to final volume check_ph->adjust_volume filter Filter (0.22 µm) adjust_volume->filter end End: Solubilized Stock Solution filter->end

Caption: Workflow for solubilization via pH adjustment.

Guide 2: Co-Solvent Systems

This approach can be used alone or in combination with pH adjustment for higher concentrations.

  • Co-solvent Selection: Choose a water-miscible co-solvent such as ethanol, propylene glycol, or PEG 400. The choice may depend on the requirements of the downstream application (e.g., cell-based assays may have solvent tolerance limits).

  • Dissolution in Co-solvent: Dissolve the weighed N-methylspiro[5.5]undecan-3-amine directly into the chosen co-solvent. Gentle warming (to no more than 40°C) may be applied to aid dissolution.

  • Aqueous Dilution: While stirring, slowly add the aqueous phase (e.g., purified water or buffer) to the co-solvent solution. Add the aqueous phase to the organic phase to avoid precipitation.

  • Final Concentration: Ensure the final percentage of the co-solvent in the solution is sufficient to maintain solubility at the target concentration.

Co-solventStarting Concentration (% v/v)Notes
Ethanol 10 - 30%Volatile, may not be suitable for long-term storage without proper sealing.
Propylene Glycol 20 - 50%A versatile and commonly used co-solvent.
PEG 400 20 - 60%Can achieve high concentrations but increases viscosity.
IssuePossible CauseRecommendation
Precipitation upon aqueous dilution The final co-solvent concentration is too low to maintain solubility.Increase the initial concentration of the compound in the pure co-solvent or decrease the extent of aqueous dilution.
High viscosity High concentration of PEG 400 or propylene glycol.Consider using a co-solvent with a lower viscosity like ethanol, or use a combination of co-solvents.

Co-Solvent Selection Logic

start High concentration needed or pH adjustment alone is insufficient select_cosolvent Select Co-solvent start->select_cosolvent ethanol Ethanol select_cosolvent->ethanol Low viscosity needed pg Propylene Glycol select_cosolvent->pg General purpose peg400 PEG 400 select_cosolvent->peg400 Highest solubility required dissolve Dissolve compound in pure co-solvent ethanol->dissolve pg->dissolve peg400->dissolve dilute Slowly add aqueous phase dissolve->dilute check_clarity Check for precipitation dilute->check_clarity stable_solution Stable Solution check_clarity->stable_solution No adjust_ratio Increase co-solvent ratio check_clarity->adjust_ratio Yes adjust_ratio->dissolve

Caption: Decision process for using co-solvents.

Guide 3: Cyclodextrin-Mediated Solubilization

This is an advanced technique for achieving stable, aqueous formulations without organic co-solvents or extreme pH.

  • Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for many hydrophobic compounds.

  • Cyclodextrin Solution: Prepare a solution of HP-β-CD in water or buffer. Concentrations typically range from 10-40% (w/v).

  • Complexation: Add the N-methylspiro[5.5]undecan-3-amine powder directly to the cyclodextrin solution.

  • Equilibration: Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The solution should clarify over time.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any un-complexed compound.

IssuePossible CauseRecommendation
Incomplete dissolution after 48 hours The concentration of the amine exceeds the complexation capacity of the cyclodextrin solution.Increase the concentration of the cyclodextrin or decrease the concentration of the amine.
Solution remains hazy Potential for aggregation or presence of insoluble impurities.Ensure high-purity starting materials. Try gentle warming (to 40°C) during the equilibration step.

III. References

  • MDPI. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. [Link]

  • Drug Discovery Online. 4 Strategies To Formulate Poorly Soluble APIs. [Link]

  • Journal of Advanced Pharmacy Education and Research. Techniques for solubility enhancement of Hydrophobic drugs: A Review. [Link]

  • Chemsrc. N-methylspiro[5.5]undecan-3-amine | CAS#:3896-79-5. [Link]

  • American Pharmaceutical Review. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • Chemical Science (RSC Publishing). Oxa-spirocycles: synthesis, properties and applications. [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • SpringerLink. Complex formation between α-cyclodextrin and amines in water and DMF solvents. [Link]

  • Open Oregon Educational Resources. 5.3 Amine Protonation – Introductory Organic Chemistry. [Link]

  • PMC. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]

  • PMC. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. [Link]

  • ACS Medicinal Chemistry Letters. General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. [Link]

  • Taylor & Francis Online. The utilization of spirocyclic scaffolds in novel drug discovery. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. [Link]

  • PMC. Solubilization techniques used for poorly water-soluble drugs. [Link]

  • Brieflands. A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]

  • PMC. Impact of Solvent on the Thermal Stability of Amines. [Link]

  • University of Calgary. Chapter 22 Notes - Amines. [Link]

  • PMC. Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. [Link]

  • ResearchGate. A Concise Review on Methods of Solubility Enhancement. [Link]

  • ACS Publications. Impact of Solvent on the Thermal Stability of Amines | Industrial & Engineering Chemistry Research. [Link]

  • Quora. How does branching increase the solubility in amines?. [Link]

  • ISSR. Solubility and pH of amines. [Link]

  • Google Patents. US3433788A - Process for recovery of amines from aqueous solutions by solvent treatment and distillation.

  • ACS Publications. Switchable Hydrophilicity Amine Product Extraction: Efficient Separation of Tertiary Amines via Carbon Dioxide-Induced Polarity Switch in Homogeneous Catalysis | ACS Sustainable Chemistry & Engineering. [Link]

  • Chemistry LibreTexts. Advanced Properties of Amines. [Link]

  • Lumen Learning. 23.1. Properties of amines | Organic Chemistry II. [Link]

  • University of Wisconsin-Madison. Amine Unknowns. [Link]

  • Reddit. Extraction solvent for amines in an aqueous reaction solution? : r/chemistry. [Link]

  • IUPAC-NIST Solubility Data Series. 80 1. Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N. [Link]

  • Cheméo. Chemical Properties of Spiro[5.5]undecane (CAS 180-43-8). [Link]

  • PubChem. CID 168318420 | C20H38N2. [Link]

  • Chemspace. Spiro[5.5]undecan-3-amine hydrochloride - C11H22ClN | CSCS00000716963. [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Degradation of N-methylspiro[5.5]undecan-3-amine During Long-Term Storage

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you understand that the integrity of your building blocks dictates the success of your downstream assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you understand that the integrity of your building blocks dictates the success of your downstream assays. N-methylspiro[5.5]undecan-3-amine (CAS: 3896-79-5) is a highly valuable, 3D-shaped spirocyclic secondary amine used to improve the metabolic stability and solubility of pharmaceutical candidates[1].

However, like all aliphatic secondary amines, its free-base form is highly susceptible to environmental degradation. This guide provides mechanistic troubleshooting, quantitative storage data, and self-validating protocols to ensure the absolute integrity of your reagent over long-term storage.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My N-methylspiro[5.5]undecan-3-amine sample has turned yellow and shows new +16 Da and +14 Da peaks in LC-MS. What is the mechanism of this degradation? A1: This is a classic presentation of oxidative degradation . Secondary amines possess an electron-rich nitrogen lone pair and susceptible α -hydrogens. When exposed to atmospheric oxygen, a radical chain reaction is initiated via electron or hydrogen abstraction. This leads to the formation of N-oxides (+16 Da) and nitrones, which can further cleave into primary amines and aldehydes[2]. Causality: The spirocyclic ring provides some steric shielding, but the N-methyl group is highly vulnerable to radical attack. Storing the free base in ambient air, especially under light exposure, accelerates this homolytic cleavage.

Q2: I noticed a white, insoluble crust forming around the cap of the reagent bottle. Has the compound polymerized? A2: No, it has not polymerized. Your free base has reacted with atmospheric carbon dioxide ( CO2​ ) to form an alkyl ammonium carbamate salt . Secondary amines are highly nucleophilic; the lone pair on the nitrogen readily attacks the electrophilic carbon of CO2​ in the presence of ambient moisture[3]. Causality: This reaction fundamentally alters the molecular weight and solubility of your reagent, rendering stoichiometric calculations inaccurate. It is a direct result of failing to purge the container's headspace with an inert gas prior to sealing.

Q3: We are using this intermediate in late-stage API synthesis. Are there regulatory degradation risks we should monitor? A3: Yes. The most critical regulatory risk for secondary amines is N-nitrosamine formation . If the free base is exposed to ambient nitrogen oxides ( NOx​ ) or stored near nitrite-containing excipients/humidity control solutions, it can undergo artifactual N-nitrosation[4]. N-nitrosamines are potent mutagens and their presence, even at parts-per-billion (ppb) levels, will trigger a critical quality attribute (CQA) failure during FDA/EMA review.

Q4: How can I permanently stabilize this compound for multi-year archival storage? A4: The most robust method is salt formation (e.g., conversion to a hydrochloride salt). Causality: By protonating the nitrogen lone pair with an acid, you eliminate the nucleophilicity required for CO2​ attack and significantly increase the oxidation potential of the molecule. A protonated amine cannot easily donate an electron to form the initial radical required for oxidative degradation, rendering the molecule virtually inert to ambient O2​ and CO2​ .

Part 2: Degradation Pathways Visualization

DegradationPathways Core N-methylspiro[5.5]undecan-3-amine (Secondary Amine Free Base) Oxidation Oxidative Degradation (O2 Exposure) Core->Oxidation Radical Abstraction Carbamate Carbamate Formation (CO2 + H2O Exposure) Core->Carbamate Nucleophilic Attack Nitrosation N-Nitrosation (NOx / Nitrite Exposure) Core->Nitrosation Electrophilic Substitution NOxide N-Oxides & Nitrones (+16 Da Impurities) Oxidation->NOxide CarbSalt Alkyl Ammonium Carbamate (Insoluble Crust) Carbamate->CarbSalt Nitrosamine N-Nitrosamine (Toxic Regulatory Alert) Nitrosation->Nitrosamine

Caption: Mechanistic degradation pathways of secondary spirocyclic amines under ambient storage.

Part 3: Quantitative Storage Data

To guide your laboratory practices, below is a comparative matrix of storage conditions and their impact on the degradation rate of N-methylspiro[5.5]undecan-3-amine.

Storage StateAtmosphereTemperaturePrimary Degradation RiskEstimated Shelf Life
Free Base (Neat) Ambient Air22°C (Room Temp)Carbamate formation, Oxidation< 3 Months
Free Base (Neat) Argon Purged2-8°C (Refrigerated)Trace Oxidation (if seal fails)12 - 18 Months
Free Base (Solution) Air / Chloroform22°C (Room Temp)Accelerated Oxidation / Radical formation< 2 Weeks
HCl Salt (Solid) Ambient Air22°C (Room Temp)Hygroscopicity (Moisture uptake)> 3 Years
HCl Salt (Solid) Argon / Desiccated-20°C (Freezer)None> 5 Years (Optimal)

Part 4: Experimental Protocols for Stabilization

To ensure self-validating and reproducible stabilization, follow these detailed methodologies.

Protocol A: Conversion to Hydrochloride (HCl) Salt for Archival Storage

This protocol leverages anhydrous, non-polar conditions to drive the precipitation of the stable salt while leaving organic impurities in solution.

  • Dissolution: In an oven-dried Schlenk flask purged with Argon, dissolve 1.0 g of N-methylspiro[5.5]undecan-3-amine free base in 10 mL of anhydrous methyl tert-butyl ether (MTBE).

    • Causality: MTBE is an aprotic, non-polar solvent. The free base is highly soluble in it, but the resulting ionic HCl salt is completely insoluble, driving the reaction to 100% completion via Le Chatelier's principle.

  • Acidification: Cool the flask to 0°C using an ice bath. Slowly add 1.05 equivalents of anhydrous HCl in dioxane (4.0 M) dropwise via syringe under vigorous stirring.

    • Causality: Cooling mitigates the exothermic nature of acid-base neutralization, preventing localized thermal degradation. Using anhydrous HCl prevents water from incorporating into the crystal lattice, which could cause future hydrolysis.

  • Isolation: A white precipitate will form immediately. Filter the solid rapidly using a sintered glass funnel under a blanket of Argon (or in a glovebox). Wash the filter cake with 2 x 5 mL of cold, anhydrous MTBE.

  • Drying & Validation: Transfer the solid to a vacuum desiccator and dry under high vacuum (<0.1 mbar) for 12 hours.

    • Self-Validation Step: Run a 1H-NMR in DMSO-d6. Successful protonation is validated by a distinct downfield shift of the N-methyl protons and the appearance of a broad NH2+​ peak.

Protocol B: Schlenk-Line Headspace Purging for Liquid Aliquots

If you must store the compound as a free base for immediate synthetic use, atmospheric displacement is mandatory.

  • Preparation: Transfer the required volume of the free base into an amber glass vial equipped with a PTFE-lined silicone septum cap. Causality: Amber glass blocks UV light, preventing photo-catalyzed radical oxidation.

  • Purging: Insert a short venting needle (20G) just through the septum. Insert a longer Argon purging needle connected to a Schlenk line, ensuring the tip is positioned just above the liquid level.

  • Displacement: Flow high-purity Argon (99.999%) gently for 3 minutes. Causality: Argon is significantly denser than air ( 1.784 g/L vs 1.225 g/L ). It will pool at the surface of the liquid and push the reactive O2​ and CO2​ upward and out through the venting needle.

  • Sealing: Remove the venting needle first, wait 2 seconds to allow a slight positive pressure of Argon to build, and then remove the Argon needle. Seal the cap exterior tightly with Parafilm and store at 2-8°C.

Part 5: Workflow Visualization

StorageWorkflow Start Vulnerable Free Base (Liquid) Dissolve Dissolve in Anhydrous MTBE Start->Dissolve Acidify Add 1.05 eq Anhydrous HCl at 0°C Dissolve->Acidify Filter Filter & Wash Under Argon Acidify->Filter Vacuum High Vacuum Drying (<0.1 mbar) Filter->Vacuum Stable Stable HCl Salt (Archival Ready) Vacuum->Stable

Caption: Workflow for converting vulnerable free base amines to stable hydrochloride salts.

References

  • Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures Clean Energy | Oxford Academic[Link]

  • Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine ACS Omega - ACS Publications[Link]

  • Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control PubMed - National Institutes of Health[Link]

Sources

Optimization

Optimizing purification techniques for N-methylspiro[5.5]undecan-3-amine crude extracts

Welcome to the technical support center for the purification of N-methylspiro[5.5]undecan-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical sol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of N-methylspiro[5.5]undecan-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this spirocyclic amine from crude reaction mixtures. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot and optimize your purification strategy effectively.

Introduction: The Challenge of Purifying Spirocyclic Amines

N-methylspiro[5.5]undecan-3-amine (CAS: 3896-79-5) is a secondary amine with a unique spirocyclic scaffold.[1][2] Its basic nitrogen atom is the key to its purification, but it also presents significant challenges. Crude extracts can contain a variety of impurities, including unreacted starting materials, reagents, non-basic byproducts, and potentially diastereomers depending on the synthetic route.[3] The basicity of the target amine can lead to strong interactions with standard purification media, such as silica gel, causing issues like peak tailing, low recovery, and even on-column degradation.[4][5]

This guide provides a structured approach to three primary purification techniques: Acid-Base Extraction, Flash Chromatography, and Crystallization via Salt Formation. Each section includes troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format.

Section 1: Acid-Base Extraction - The First Line of Defense

Acid-base extraction is a powerful and scalable first-pass purification technique that leverages the basicity of the amine.[6] The principle is to convert the water-insoluble neutral amine into a water-soluble salt by treating the organic solution of the crude extract with an aqueous acid.[7][8] This process selectively moves the target amine into the aqueous phase, leaving non-basic impurities behind in the organic layer.[9][10]

AcidBaseExtraction crude Crude Extract in Organic Solvent (e.g., DCM, EtOAc) sep_funnel1 Separatory Funnel crude->sep_funnel1 organic_layer1 Organic Layer: Neutral & Acidic Impurities sep_funnel1->organic_layer1 Separate aq_layer1 Aqueous Layer: Amine as Hydrochloride Salt (R₂NH₂⁺Cl⁻) sep_funnel1->aq_layer1 Separate aq_acid Add Aqueous Acid (e.g., 1M HCl) aq_acid->sep_funnel1 sep_funnel2 Separatory Funnel aq_layer1->sep_funnel2 organic_layer2 Organic Layer: Purified Freebase Amine sep_funnel2->organic_layer2 Back-Extract aq_layer2 Aqueous Layer: Inorganic Salts sep_funnel2->aq_layer2 Separate aq_base Add Aqueous Base (e.g., 2M NaOH) to pH > 10 aq_base->sep_funnel2 org_solvent Add Fresh Organic Solvent org_solvent->sep_funnel2 final_product Purified Amine (After drying & solvent removal) organic_layer2->final_product Isolate

Fig 1. Workflow for purifying amines using acid-base extraction.
Troubleshooting & FAQs: Acid-Base Extraction

Q1: My recovery of the amine after extraction is very low. What could be the cause?

A1: Low recovery can stem from several issues:

  • Incomplete Protonation: The pH of the aqueous acid wash may not be low enough to fully protonate the amine. Ensure the aqueous layer is acidic (pH 1-2) after mixing. Check with pH paper.

  • Incomplete Deprotonation: During the back-extraction, the pH must be sufficiently basic (pH >10) to convert the amine salt back to its neutral, organic-soluble freebase form.[11] Add base portion-wise and check the aqueous layer's pH after shaking.

  • Insufficient Extractions: A single extraction is often not enough. To ensure complete transfer between phases, perform at least two to three extractions for both the acid and base steps, using fresh portions of the aqueous solution or organic solvent each time.[10]

  • Emulsion Formation: Vigorous shaking can create a stable emulsion at the interface, trapping your product. See Q2 for how to address this.

Q2: An emulsion formed during the extraction, and the layers won't separate. How can I fix this?

A2: Emulsions are common when dealing with salts and fine particulates. To break an emulsion:

  • Be Patient: Let the separatory funnel stand undisturbed for 15-30 minutes.

  • Add Brine: Add a small amount of saturated aqueous NaCl (brine) solution. This increases the ionic strength of the aqueous layer, which can help force the separation.

  • Gentle Swirling: Gently swirl the funnel instead of vigorously shaking it.

  • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help break up the emulsion.

Q3: Can I use a weaker acid or base for the extraction?

A3: Yes, but the choice depends on the impurities. A weak acid (like 10% acetic acid) might be used if you have a much more basic amine impurity you wish to leave behind. Conversely, a weak base like sodium bicarbonate (NaHCO₃) is excellent for removing acidic impurities (like carboxylic acids) without affecting weakly acidic impurities (like phenols).[7][9] For extracting the target secondary amine itself, a strong acid like HCl is generally most effective to ensure complete protonation.[11]

Section 2: Flash Chromatography - For High-Purity Separation

When acid-base extraction is insufficient to remove all impurities (e.g., other basic compounds or isomers), flash column chromatography is the next step. However, the basic nature of N-methylspiro[5.5]undecan-3-amine makes standard silica gel chromatography challenging.[4]

ChromatographyDecision start Crude Amine Sample check_impurities What are the main impurities? start->check_impurities node_neutral Neutral / Non-polar check_impurities->node_neutral Non-basic node_polar_basic Polar / Basic check_impurities->node_polar_basic Basic method_silica Standard Silica Gel (Hexane/EtOAc) node_neutral->method_silica Try first method_silica_mod Silica Gel + Modifier (e.g., 1% TEA in mobile phase) node_polar_basic->method_silica_mod Good starting point method_alumina Basic Alumina Column method_silica_mod->method_alumina If tailing persists method_rp Reversed-Phase (C18) (High pH mobile phase) method_alumina->method_rp For very polar amines

Fig 2. Decision tree for selecting a chromatography method.
Troubleshooting & FAQs: Flash Chromatography

Q1: My amine is streaking badly or not moving off the baseline on a standard silica gel column. Why is this happening?

A1: This is a classic problem caused by the interaction between your basic amine and the acidic silanol (Si-OH) groups on the surface of the silica gel.[4][5] This strong acid-base interaction leads to irreversible adsorption, peak tailing, and low recovery. To solve this:

  • Add a Competing Base: Incorporate a small amount (0.5-2%) of a volatile amine like triethylamine (TEA) or a few drops of ammonium hydroxide into your mobile phase.[4][12] The competing base will "occupy" the acidic sites on the silica, allowing your target amine to elute more cleanly.

  • Use a Different Stationary Phase:

    • Basic Alumina: Alumina is a basic stationary phase and is often an excellent choice for purifying amines.[13]

    • Amine-Functionalized Silica: Pre-treated silica with a bonded amine phase provides a neutral surface and can give excellent separation of basic compounds using standard non-polar solvents.[4][5]

    • Reversed-Phase (C18): This can be effective, especially for more polar amines. It is often beneficial to use a mobile phase with a high pH (e.g., containing ammonium hydroxide) to keep the amine in its neutral, more retentive form.[4]

Q2: What is a good starting solvent system for purifying N-methylspiro[5.5]undecan-3-amine on a column?

A2: The ideal solvent system provides a target compound Rf (retention factor) of ~0.2-0.35 on a TLC plate. Given the amine's polarity, start with a moderately polar system and adjust as needed.

Technique Stationary Phase Recommended Starting Mobile Phase Notes
Normal Phase Silica Gel5-10% Methanol in Dichloromethane (DCM) + 1% Triethylamine (TEA)[13][14]The TEA is crucial to prevent streaking.[4]
Normal Phase Basic Alumina20-50% Ethyl Acetate in HexanesA less polar system may be needed compared to silica.[13]
Reversed Phase C18 SilicaAcetonitrile / Water with 0.1% Ammonium HydroxideThe high pH suppresses the ionization of the amine, improving peak shape.[4]

Q3: My purified fractions are pure by TLC, but the combined product has a lower purity. What happened?

A3: This often indicates that your compound is unstable on the silica column. The prolonged exposure to the acidic silica surface, even with a modifier, can cause some degradation. To mitigate this:

  • Run the column faster: Use slightly more pressure to decrease the residency time on the column.

  • Don't overload the column: Overloading leads to broader peaks and longer elution times. A general rule is to load 1-5% of the column's silica weight.

  • Switch to a more inert stationary phase: Basic alumina or amine-functionalized silica are much gentler on basic compounds.[5][13]

Section 3: Crystallization & Salt Formation - For Ultimate Purity and Stability

For achieving high purity and improving the long-term stability of your compound, converting the freebase amine into a stable, crystalline salt is an excellent strategy.[15] The hydrochloride salt is most common and is often a well-behaved crystalline solid that can be easily handled and stored.

SaltFormation start Purified Amine Freebase in a suitable solvent (e.g., Ether, EtOAc) add_hcl Add HCl Solution (e.g., 2M HCl in Ether) dropwise with stirring start->add_hcl precipitate Precipitate Forms (Amine Hydrochloride Salt) add_hcl->precipitate filtration Collect solid by vacuum filtration precipitate->filtration recrystallize Recrystallize from a suitable solvent system (e.g., EtOH/Water) filtration->recrystallize final_product Pure Crystalline Hydrochloride Salt recrystallize->final_product

Fig 3. General workflow for amine hydrochloride salt formation and purification.
Protocol: Recrystallization of N-methylspiro[5.5]undecan-3-amine Hydrochloride

This protocol is a robust method for obtaining a pure, crystalline amine salt.[15]

  • Dissolution: In a flask, dissolve the crude or semi-purified amine hydrochloride salt in a minimal amount of a suitable solvent system at an elevated temperature. Aqueous ethanol (70-95%) is an excellent starting point.[15] A typical ratio is approximately 10 mL of solvent per gram of salt. Heat the mixture to 40-80°C with stirring until all solids dissolve.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration through a pre-heated filter funnel to remove them.

  • Crystallization: Allow the clear solution to cool slowly and undisturbed to room temperature. A slow cooling rate (e.g., 0.5-1.0°C/min) generally promotes the formation of larger, purer crystals.

  • Maximize Yield: Once at room temperature, you can place the flask in an ice bath (0-5°C) for an hour or more to maximize the precipitation of the crystals.[15]

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under a vacuum.

Troubleshooting & FAQs: Crystallization

Q1: My compound "oils out" instead of forming crystals upon cooling. What should I do?

A1: "Oiling out" occurs when the solute's solubility drops so rapidly that it comes out of solution as a liquid phase rather than forming an ordered crystal lattice. To fix this:

  • Add More Solvent: Your solution may be too concentrated. Add a small amount of additional solvent to the hot mixture and try cooling again.

  • Cool More Slowly: Insulate the flask to ensure very slow cooling. This gives the molecules more time to align into a crystal lattice.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent line. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a tiny amount of the pure crystalline material, add it to the cooled solution to initiate crystallization.

  • Change the Solvent System: The current solvent may be unsuitable. Experiment with different solvent mixtures (e.g., isopropanol/water, acetonitrile).

Q2: The yield from my recrystallization is very low. How can I improve it?

A2: This usually means your compound has significant solubility in the cold solvent.

  • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the solid.

  • Cool Thoroughly: Ensure the solution is cooled to 0-5°C and allowed to stand for a sufficient time to allow for maximum precipitation.

  • Use an Anti-Solvent: After dissolving the compound in a good solvent (e.g., ethanol), you can slowly add a miscible "anti-solvent" in which the compound is insoluble (e.g., diethyl ether or hexanes) until the solution becomes slightly cloudy, then allow it to cool. This technique can significantly improve yields.

Q3: Can I form salts with other acids besides HCl?

A3: Absolutely. While hydrochloride salts are common, forming salts or cocrystals with various organic acids (e.g., benzoic, succinic, fumaric acid) is a powerful crystal engineering technique.[16] This can be used to modify physical properties like solubility and melting point and may provide a crystalline form where the hydrochloride does not.[16]

References

  • Smolecule. (2026). Comprehensive Application Notes and Protocols for Recrystallization of Amine Hydrochloride Salts.
  • King Group. Successful Flash Chromatography.
  • Wikipedia. Acid–base extraction.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • Chemsrc. (2025). N-methylspiro[5.5]undecan-3-amine | CAS#:3896-79-5.
  • University of Rochester, Department of Chemistry. Flash Column Chromatography.
  • Sorbent Technologies, Inc. (2025). Flash Chromatography Basics.
  • YouTube. (2020). Acid-Base Extraction Tutorial.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.
  • University of California, Irvine. Liquid/liquid Extraction.
  • MilliporeSigma. N-methylspiro[5.5]undecan-3-amine | 3896-79-5.
  • University of Waterloo. What is an Acid and Base Extraction?.
  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography.
  • Organic Syntheses. methylamine hydrochloride.
  • PubChem, National Institutes of Health. CID 168318420 | C20H38N2.
  • Benchchem. Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
  • Zaworotko, M. J., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society.
  • Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview.
  • Science Forums. (2011). Amine purification.
  • Reddit. (2024). Amine workup.
  • YouTube. (2022). How to purify Amine?.
  • Google Patents. (1945). Purification of amine reaction mixtures.
  • Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase.

Sources

Troubleshooting

Technical Support Center: Crystallization of N-methylspiro[5.5]undecan-3-amine Salts

Welcome to the technical support center for the crystallization of N-methylspiro[5.5]undecan-3-amine and its various salt forms. This guide is designed for researchers, scientists, and drug development professionals to n...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of N-methylspiro[5.5]undecan-3-amine and its various salt forms. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the crystallization of this spirocyclic amine. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific, frequently encountered problems in a direct question-and-answer format.

Q1: I've formed the salt of N-methylspiro[5.5]undecan-3-amine, but I'm not getting any crystals at all. What should I do?

A1: A complete lack of crystal formation typically points to one of two fundamental issues: insufficient supersaturation or kinetically hindered nucleation.[1] Let's break down the strategy to address this.

Underlying Cause: Crystallization occurs when a solution becomes supersaturated, meaning it contains more dissolved solute than it can theoretically hold at a given temperature, forcing the excess solute to precipitate in an ordered, crystalline form.[2] If the solution is not sufficiently supersaturated, or if the energy barrier for the initial formation of a crystal nucleus is too high, no crystals will form.

Troubleshooting Workflow:

G start No Crystals Observed check_sat Is the solution potentially undersaturated? start->check_sat increase_conc Increase Concentration: - Slow evaporation of solvent - Add anti-solvent check_sat->increase_conc Yes induce_nuc Induce Nucleation (if supersaturated) check_sat->induce_nuc No / Unsure increase_conc->induce_nuc seeding Seeding: Add a microcrystal of the target salt. induce_nuc->seeding scratching Scratching: Use a glass rod to scratch the inner surface of the vial. induce_nuc->scratching re_eval Re-evaluate System: - Change solvent - Change counterion seeding->re_eval Still no crystals scratching->re_eval Still no crystals G start Salt is 'Oiling Out' check_conc Is the initial concentration very high? start->check_conc reduce_conc Reduce Concentration: - Add more solvent - Re-dissolve at higher temp check_conc->reduce_conc Yes check_cool Is the cooling rate too fast? check_conc->check_cool No reduce_conc->check_cool slow_cool Reduce Cooling Rate: - Use a dewar or insulated box - Programmed cooling ramp check_cool->slow_cool Yes re_eval Still Oiling Out? Re-evaluate solvent system. Consider a different counterion. check_cool->re_eval No slow_cool->re_eval Still no success

Caption: Decision tree for troubleshooting "oiling out".

Step-by-Step Solutions:

  • Reduce Supersaturation Level:

    • Add More Solvent: Dilute your solution to a lower concentration before attempting crystallization.

    • Heat and Slow Cool: Heat the solution to ensure everything is fully dissolved, then allow it to cool to the final temperature as slowly as possible. This gives the molecules more time to arrange themselves into an ordered lattice.

  • Solvent System Modification: The choice of solvent is critical. A solvent that is "too good" can promote oiling out. [1]You may need to switch to a solvent system where the salt has slightly lower solubility.

  • Attempt to Crystallize the Oil: If an oil has already formed, do not discard it.

    • Try adding a small amount of an anti-solvent directly to the oil.

    • Attempt to "shock" the oil into crystallizing by placing it in a freezer.

    • Let the vial stand for an extended period (weeks, if necessary). Sometimes, oils will spontaneously crystallize over time.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent system for crystallizing a new salt of N-methylspiro[5.5]undecan-3-amine?

A1: Solvent selection is arguably the most critical factor in successful crystallization. The ideal solvent should exhibit moderate solubility for your salt, specifically being more soluble at higher temperatures and less soluble at lower temperatures. [3][4]The principle of "like dissolves like" is a good starting point; polar salts will dissolve better in polar solvents. [4] Solvent Screening Protocol:

  • Preparation: Place approximately 10-20 mg of your amine salt into several small vials.

  • Solvent Addition: To each vial, add a different solvent dropwise (e.g., 0.1 mL at a time) from a list of candidates. Agitate after each addition.

  • Observation at Room Temperature:

    • If the salt dissolves in a small volume (<0.5 mL), the solvent is likely too good . The compound is too soluble for easy crystallization.

    • If the salt remains insoluble even after adding a significant volume (>2-3 mL), the solvent is too poor .

    • If the salt is sparingly soluble, it is a potential candidate .

  • Heating Test: Take the vials with sparingly soluble salts and gently heat them. If the salt dissolves completely upon heating, it is an excellent candidate for slow-cooling crystallization.

  • Anti-Solvent Test: For vials where the salt was very soluble, begin adding a miscible anti-solvent dropwise until turbidity (cloudiness) persists. This identifies a potential solvent/anti-solvent pair.

Recommended Solvents for Screening:

Solvent ClassExamplesPolarityNotes
Alcohols Methanol, Ethanol, Isopropanol (IPA)HighGood for dissolving polar amine salts. Often used with less polar anti-solvents. [5]
Ethers Tetrahydrofuran (THF), Diethyl EtherMedium-LowDiethyl ether is often used as an anti-solvent. [6]
Esters Ethyl Acetate (EtOAc)MediumA versatile solvent that works well for many organic salts. [7]
Ketones AcetoneHighGood solvent, but its low boiling point (56°C) can make it tricky to work with. [4]
Aprotic Polar Acetonitrile (MeCN)HighCan be a very effective crystallization solvent. [7]
Hydrocarbons Toluene, Hexane, CyclohexaneLowAlmost always used as anti-solvents for polar amine salts. [8]
Q2: How does the choice of counterion (acid) affect the crystallization of N-methylspiro[5.5]undecan-3-amine?

A2: The counterion is not a passive component; it fundamentally alters the physicochemical properties of the resulting salt and has a profound effect on crystallization. [9]The choice of acid used to form the salt will influence solubility, crystal packing, melting point, and even the likelihood of forming a stable crystal lattice. [10] Key Considerations for Counterion Selection:

  • Structure and Rigidity: Small, simple anions like chloride (from HCl) often lead to strong, well-defined crystal lattices. [5]Larger, more flexible organic acids like tartaric or citric acid offer more opportunities for hydrogen bonding and can sometimes produce high-quality crystals, but may also be more challenging. [5]* Solubility: The counterion directly impacts the salt's solubility in a given solvent. For instance, a hydrochloride salt may have very different solubility in ethanol compared to a tartrate salt. [9]* Polymorphism: Some counterions may lead to the formation of multiple different crystal forms (polymorphs) or solvates (where solvent is incorporated into the crystal lattice). [11][12] Common Counterions for Amine Salts:

CounterionAcid SourceTypical Properties
Hydrochloride Hydrochloric Acid (HCl)Often forms highly crystalline, stable salts. A very common first choice. [5]
Sulfate Sulfuric AcidCan be prone to hydration but often yields crystalline material. [10]
Mesylate Methanesulfonic AcidTends to produce stable, crystalline salts with good solubility. [10]
Tartrate Tartaric AcidChiral acid used for resolving racemic amines; complex hydrogen bonding network. [5]
Oxalate Oxalic AcidOften forms stable, crystalline salts. [5]
Q3: What is polymorphism and why is it relevant for my N-methylspiro[5.5]undecan-3-amine salt?

A3: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. [11]These different forms, called polymorphs, have the same chemical composition but different arrangements of the molecules in the crystal lattice. This can lead to different physical properties such as melting point, solubility, and stability.

Relevance to Your Work: It is crucial to be aware of polymorphism because different crystallization conditions (e.g., solvent, temperature, cooling rate) can produce different polymorphs of your N-methylspiro[5.5]undecan-3-amine salt. One form might be a beautiful, stable crystal suitable for X-ray diffraction, while another might be a less stable, poorly-defined solid. In drug development, controlling polymorphism is critical as different forms can have different bioavailabilities. [10]If you obtain different-looking crystals from different experiments, you may be observing polymorphism.

References
  • Fromm, K. M. (n.d.). Guide for crystallization. University of Fribourg.
  • Various Authors. (2009). Forming oxalate salts of amines. Sciencemadness.org.
  • d’Halluin, M., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry.
  • LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts.
  • Various Authors. (2018). How to choose a solvent for crystallization of an organic compound. Quora.
  • Tishmack, P. A., et al. (2003). Impact of Counterion on the Chemical Stability of Crystalline Salts of Procaine. Journal of Pharmaceutical Sciences.
  • Fábián, L., et al. (2024). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. Crystal Growth & Design.
  • Harada, T., et al. (2005). Effect of Counterion Species on Colloidal Crystal. Langmuir.
  • Benchchem. (n.d.). Troubleshooting diastereomeric salt crystallization for chiral resolution. Benchchem.
  • Kumar, A., & Singh, G. (2025). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Research Journal of Pharmacy and Technology.
  • Bowker, M. (2019). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities.
  • Various Authors. (2024). Amine workup. Reddit.
  • Fábián, L., et al. (n.d.). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. University of Southampton ePrints.

Sources

Optimization

Technical Support Center: Optimizing Methylation of Spiro[5.5]undecan-3-amine

Welcome to the Technical Support Center for spirocyclic amine functionalization. As a Senior Application Scientist, I have compiled this guide to address the specific challenges associated with methylating spiro[5.5]unde...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spirocyclic amine functionalization. As a Senior Application Scientist, I have compiled this guide to address the specific challenges associated with methylating spiro[5.5]undecan-3-amine.

The Core Challenge: Causality of Steric Hindrance

Spiro[5.5]undecan-3-amine presents a unique synthetic hurdle. The perpendicular arrangement of the two fused cyclohexane rings creates a sterically demanding pocket around the C3 position. Because the spiro[5.5]undecane system undergoes dynamic chair-chair flips, the amine group frequently adopts an axial conformation, subjecting it to severe 1,3-diaxial interactions with the protons of the adjacent spiro-ring. This steric bulk impedes the approach of electrophiles (like methyl iodide) and destabilizes the bulky iminium intermediates required in standard reductive aminations.

To successfully methylate this compound, we must bypass these steric limitations through strategic reagent selection and rigorous condition control.

Methylation Strategy Workflow

G Start Spiro[5.5]undecan-3-amine Starting Material Mono Target: Selective Mono-methylation (Secondary Amine) Start->Mono Di Target: Exhaustive Di-methylation (Tertiary Amine) Start->Di Fukuyama DMAP-Assisted Sulfonylation (o-NBS-Cl + DMAP, then MeI) Mono->Fukuyama Prevents over-alkylation Green CO2 Reduction (CO2 + BH3·NMe3) Mono->Green Metal-free alternative RedAm Reductive Amination (HCHO + NaBH(OAc)3, pH 4-5) Di->RedAm High yield, mild conditions Eschweiler Eschweiler-Clarke (HCHO + HCOOH) Di->Eschweiler Prone to stalling due to steric bulk

Decision tree for selecting methylation workflows based on spirocyclic steric constraints.

Troubleshooting FAQs

Q1: I attempted a standard Eschweiler-Clarke methylation (formaldehyde/formic acid) to get the N,N-dimethyl derivative, but the reaction stalled at the mono-methyl stage. Why? A1: The Eschweiler-Clarke reaction relies on the formation of an iminium ion intermediate. For sterically hindered primary amines like spiro[5.5]undecan-3-amine, the initial condensation proceeds, but the second equivalent of formaldehyde struggles to form the bulky secondary iminium ion due to the adjacent spiro-ring's steric shielding[1]. To drive exhaustive di-methylation, switch to a more active hydride donor system like Sodium Triacetoxyborohydride (NaBH(OAc)3) in weakly acidic conditions (pH 4-5), which efficiently reduces hindered iminium species without requiring the harsh thermal conditions of formic acid[2].

Q2: Direct alkylation with Methyl Iodide (MeI) is giving me a mixture of unreacted starting material, mono-, di-, and quaternary amines. How can I achieve strictly selective mono-methylation? A2: Direct alkylation is notoriously unselective because the resulting secondary amine is often more nucleophilic than the primary starting material. For sterically hindered amines, the most reliable method is the Fukuyama sulfonylation strategy. However, standard sulfonylation with o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and collidine is inefficient for hindered amines. By substituting collidine with 4-Dimethylaminopyridine (DMAP), you form a highly reactive, resonance-stabilized sulfonyl-DMAP intermediate that easily overcomes the steric bulk of the spiro-system, allowing for quantitative protection[3].

Q3: Are there greener alternatives for methylating hindered amines that avoid toxic reagents like MeI or formaldehyde? A3: Yes. Recent advancements utilize Borane-Trimethylamine (BH3·NMe3) as a reducing agent with 1 atm of CO2 as the carbon source. While sterically hindered amines require extended reaction times (up to 24 hours at 100°C in dichloroethane), this metal-free protocol is highly chemoselective and completely avoids the toxicity associated with traditional methylating agents[4].

Step-by-Step Methodologies
Protocol A: Selective Mono-Methylation via DMAP-Assisted Fukuyama Sulfonylation

Use this protocol when strict mono-methylation is required.

  • Sulfonylation : Dissolve spiro[5.5]undecan-3-amine (1.0 eq) in anhydrous dichloromethane (DCM). Add DMAP (2.0 eq) and cool to 0°C. Dropwise add o-nitrobenzenesulfonyl chloride (o-NBS-Cl, 1.2 eq). Stir for 40 minutes at room temperature.

    • Causality: DMAP acts as a nucleophilic catalyst, forming a reactive sulfonyl-DMAP intermediate that bypasses the steric shielding of the spiro-ring, reducing reaction time from hours to 40 minutes[3].

  • Methylation : Isolate the sulfonamide via standard aqueous workup. Dissolve the intermediate in DMF, add K2CO3 (3.0 eq) and MeI (1.5 eq). Stir at room temperature for 2 hours.

  • Deprotection : Add 2-mercaptoethanol (3.0 eq) and DBU (2.0 eq) directly to the reaction mixture. Stir for 1 hour.

    • Self-Validation Check: The deprotection cocktail (2-mercaptoethanol and DBU) exclusively cleaves the o-NBS group from tertiary (N-methylated) sulfonamides[5]. If mono-methylation was incomplete, the unreacted secondary sulfonamide will not deprotect, allowing for easy chromatographic separation of the desired secondary amine from the protected impurity.

Protocol B: Exhaustive Di-Methylation via Reductive Amination

Use this protocol to synthesize the tertiary N,N-dimethyl amine.

  • Imine Formation : Dissolve spiro[5.5]undecan-3-amine (1.0 eq) in a 1:1 mixture of THF/MeOH. Add aqueous formaldehyde (37%, 3.0 eq) and a catalytic amount of acetic acid to adjust the pH to ~4-5.

    • Causality: At pH 4-5, the imine intermediate is preferentially protonated and reduced faster than the carbonyl is consumed by side reactions[2].

  • Reduction : Portion-wise add NaBH(OAc)3 (3.5 eq). Stir at room temperature for 12-24 hours.

    • Self-Validation Check: Monitor the reaction via LC-MS. If the reaction stalls at the mono-methyl stage, the pH has likely drifted too high, preventing the formation of the bulky secondary iminium ion. Re-adjust the pH with acetic acid and add a supplementary 1.0 eq of NaBH(OAc)3[2].

  • Workup : Quench with saturated NaHCO3, extract with EtOAc, dry over Na2SO4, and purify via flash chromatography.

Quantitative Data Summary
TargetReagent SystemSteric ToleranceTypical YieldReaction Time
Selective Mono-methylationo-NBS-Cl / DMAP, then MeIHigh>85%40 min (sulfonylation)
Exhaustive Di-methylationHCHO / NaBH(OAc)3Moderate-High80-90%12-24 hours
Exhaustive Di-methylationHCHO / HCOOH (Eschweiler-Clarke)Low<50% (often stalls)24+ hours
Mono/Di-methylationCO2 / BH3·NMe3Moderate70-85%24+ hours

Sources

Reference Data & Comparative Studies

Validation

N-Methylspiro[5.5]undecan-3-amine vs. Alternative Spirocyclic Scaffolds: A Comparative Guide for Drug Discovery

Executive Summary In the relentless pursuit of novel therapeutics, medicinal chemists are systematically abandoning the "flatland" of planar aromatic systems in favor of three-dimensional (3D) architectures[1]. Spirocycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the relentless pursuit of novel therapeutics, medicinal chemists are systematically abandoning the "flatland" of planar aromatic systems in favor of three-dimensional (3D) architectures[1]. Spirocyclic amines have emerged as premier bioisosteres for traditional morpholines, piperazines, and piperidines, offering profound improvements in physicochemical properties and pharmacokinetic (PK) profiles[2]. This guide provides an objective, data-driven comparison between N-methylspiro[5.5]undecan-3-amine and other spirocyclic derivatives, detailing the mechanistic causality behind their performance and the self-validating protocols used to evaluate them.

Structural Rationale: Navigating Spirocyclic Chemical Space

The strategic incorporation of spirocycles into drug candidates positively influences key parameters such as aqueous solubility, metabolic stability, and target binding selectivity[1]. However, not all spirocycles serve the same pharmacological purpose.

While compact spirocycles (e.g., azaspiro[3.3]heptanes) are frequently deployed to replace piperidines for immediate gains in aqueous solubility, they often lack the necessary van der Waals volume to fully engage large, lipophilic target pockets.

In contrast, N-methylspiro[5.5]undecan-3-amine (CAS: 3896-79-5) provides a massive, rigid, sp3-rich hydrophobic core[3]. When this bulky scaffold binds to a deep hydrophobic pocket (e.g., within a kinase allosteric site), it displaces networks of highly ordered water molecules. This displacement drives a massive entropic gain (ΔS), significantly enhancing binding affinity. Furthermore, the N-methyl substitution prevents primary amine-related toxicity and limits hydrogen bond donation, which is a critical factor for improving blood-brain barrier (BBB) permeability.

Quantitative Scaffold Comparison

The following table synthesizes the divergent physicochemical and metabolic profiles of planar amines, compact spirocycles, and bulky spirocycles.

Property / MetricN-Methylaniline (Planar)N-Methylpiperidine (Simple Cyclic)Azaspiro[3.3]heptane (Compact Spiro)N-methylspiro[5.5]undecan-3-amine (Bulky Spiro)
Fraction sp3 (Fsp3) 0.141.001.001.00
Aqueous Solubility Poor (<10 µg/mL)Moderate (~50 µg/mL)Excellent (>200 µg/mL)Moderate (~80 µg/mL)
Intrinsic Clearance (CLint) High (>150 µL/min/mg)Moderate (80-100 µL/min/mg)Low (<20 µL/min/mg)Very Low (<10 µL/min/mg)
Target Pocket Fit Narrow / FlatSmall HydrophobicSmall HydrophobicDeep / Large Hydrophobic
CYP450 Liability High (N-dealkylation)Moderate (α-oxidation)LowVery Low (Steric Shielding)

Mechanistic Insights: The Causality of Clearance Reduction

The conformational restriction imparted by the spiro-carbon provides an excellent strategy to increase molecular complexity and reduce Cytochrome P450 (CYP450) inhibition, thereby improving bioavailability and metabolic stability[4].

The near-zero clearance of N-methylspiro[5.5]undecan-3-amine is not coincidental; it is a direct result of its 3D topology. The sheer steric bulk of the undecane rings physically occludes the amine-adjacent alpha-carbons from the catalytic heme iron of CYP450 enzymes. By blocking the physical approach of the oxidative enzyme complex, N-dealkylation and alpha-oxidation liabilities are practically eliminated.

Pathway Planar Planar Amines (Low Fsp3) CYP CYP450 Active Site (Unrestricted Access) Planar->CYP Degradation Rapid N-Dealkylation (High Clearance) CYP->Degradation Spiro Spirocyclic Amines (High Fsp3) Shield Steric Shielding (Restricted Access) Spiro->Shield Stability Metabolic Stability (Low Clearance) Shield->Stability

Mechanistic pathway of CYP450 evasion via spirocyclic steric shielding.

Self-Validating Experimental Methodologies

To objectively quantify the advantages of spirocyclic scaffolds over planar structures, rigorous, self-validating assays must be employed[1]. Below are the detailed protocols utilized to generate the comparative data.

Protocol 1: In Vitro Liver Microsomal Stability Assay

This assay assesses the susceptibility of a compound to Phase I metabolism by CYP450 enzymes[1].

Causality of Experimental Design: CYP450 enzymes require NADPH as an electron-donating cofactor to catalyze the oxidation of xenobiotics. By supplying an exogenous NADPH-regenerating system, we isolate and force CYP-mediated Phase I metabolism, allowing us to directly measure the protective effect of the spirocyclic shield.

Self-Validating Mechanisms: A protocol is only as reliable as its controls. This assay is co-incubated with a positive control (Verapamil, known for high clearance) and a negative control (Warfarin, known for low clearance). If Verapamil is not rapidly degraded during the run, the microsome batch is deemed enzymatically inactive, and the entire plate is invalidated. Furthermore, an internal standard (Tolbutamide) is spiked into the quenching solvent to normalize any LC-MS/MS ionization variance.

Step-by-Step Methodology:

  • Preparation: Dilute the test compound (N-methylspiro[5.5]undecan-3-amine) to a final concentration of 1 µM in a 0.1 M phosphate buffer (pH 7.4).

  • Microsome Addition: Add human or rat liver microsomes to achieve a final protein concentration of 0.5 mg/mL.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes alongside Verapamil and Warfarin control wells.

  • Initiation: Trigger the reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Time-Course Sampling: Extract 50 µL aliquots at exactly 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing the Tolbutamide internal standard to precipitate proteins and halt enzymatic activity.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes, extract the supernatant, and quantify the remaining parent compound via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ).

Workflow Step1 1. Prepare 1 µM Test Compound + Liver Microsomes Step2 2. Pre-incubate at 37°C Control: Verapamil (High CL), Warfarin (Low CL) Step1->Step2 Step3 3. Initiate Reaction Add Exogenous NADPH Step2->Step3 Step4 4. Time-Course Sampling (0, 5, 15, 30, 60 min) Step3->Step4 Step5 5. Quench (Acetonitrile) + Internal Standard Spike Step4->Step5 Step6 6. LC-MS/MS Quantification Calculate CLint & Half-life Step5->Step6

Self-validating in vitro microsomal stability assay workflow.

Protocol 2: Kinetic Aqueous Solubility Assay

Causality of Experimental Design: Planar aromatic compounds often exhibit poor solubility due to "pi-stacking," which creates a highly stable, tightly packed crystal lattice that resists dissolution. The 3D nature of spirocycles disrupts this lattice packing, thermodynamically favoring aqueous solvation. Kinetic solubility measures the compound's ability to remain in solution after being dissolved in an organic solvent (DMSO), mimicking the conditions of early-stage biological assays.

Self-Validating Mechanisms: The assay utilizes Nephelometry (light scattering) to detect precipitation. A highly soluble reference (Caffeine) and a poorly soluble reference (Amiodarone) are run in parallel to validate the dynamic range and sensitivity of the nephelometer.

Step-by-Step Methodology:

  • Prepare a 10 mM stock solution of the spirocyclic amine in 100% DMSO.

  • Spike the DMSO stock into a pH 7.4 PBS buffer to achieve target concentrations ranging from 10 µg/mL to 250 µg/mL (final DMSO concentration ≤ 2%).

  • Incubate the microtiter plate at room temperature for 24 hours on a plate shaker to reach thermodynamic equilibrium.

  • Measure light scattering via Nephelometry. The kinetic solubility limit is defined as the highest concentration before a statistically significant increase in light scattering (precipitation) is detected compared to the blank buffer.

Conclusion

The transition from planar amines to spirocyclic scaffolds is not merely a structural trend; it is a mechanistically sound strategy to overcome fundamental PK liabilities. While compact spirocycles excel at enhancing solubility, N-methylspiro[5.5]undecan-3-amine offers a highly specialized, bulky 3D architecture. Its unique capacity to fill large hydrophobic pockets while utilizing severe steric hindrance to evade CYP450 metabolism makes it an invaluable bioisostere for developing highly potent, metabolically stable drug candidates.

References

  • BenchChem. "advantages of spirocyclic scaffolds over planar structures in drug discovery".
  • National Institutes of Health (NIH) / PMC. "Therapeutic Potential of Spirooxindoles as Antiviral Agents".
  • ResearchGate. "(A) Spirocyclic amines in drugs; (B) Representation of azaspiro[2.n]alkanes (n = 3-5)
  • Sigma-Aldrich. "N-methylspiro[5.5]undecan-3-amine | 3896-79-5".

Sources

Comparative

Mass spectrometry fragmentation pattern of N-methylspiro[5.5]undecan-3-amine

An In-Depth Guide to the Mass Spectrometry Fragmentation of N-methylspiro[5.5]undecan-3-amine and Comparative Analytical Methodologies This guide provides a detailed predictive analysis of the electron ionization (EI) ma...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of N-methylspiro[5.5]undecan-3-amine and Comparative Analytical Methodologies

This guide provides a detailed predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of N-methylspiro[5.5]undecan-3-amine. As experimental data for this specific molecule is not publicly available, this document synthesizes established fragmentation principles of cyclic amines, N-methylated amines, and spirocyclic systems to construct a probable fragmentation scheme. Furthermore, it offers a comparative overview of alternative analytical strategies, furnishing researchers, scientists, and drug development professionals with a comprehensive framework for the analysis of this and structurally related compounds.

Introduction: The Analytical Challenge of Spirocyclic Amines

N-methylspiro[5.5]undecan-3-amine is a saturated heterocyclic compound featuring a spirocyclic junction between two cyclohexane rings and a secondary amine functionality. Its structure presents a unique analytical challenge. The spirocyclic nature can enhance the stability of the molecular ion, while the amine group dictates the primary fragmentation pathways.[1] Understanding these pathways is crucial for unambiguous identification and characterization in complex matrices. This guide will focus on predicting the fragmentation behavior under Electron Ionization (EI), a common ionization technique used in Gas Chromatography-Mass Spectrometry (GC-MS).

Predicted Electron Ionization (EI) Fragmentation Pattern

The fragmentation of aliphatic and cyclic amines under EI is a well-understood process, primarily driven by the localization of the charge on the nitrogen atom following ionization.[2] This leads to specific, predictable bond cleavages. The molecular weight of N-methylspiro[5.5]undecan-3-amine (C₁₂H₂₃N) is 181.32 Da. In accordance with the nitrogen rule, the nominal molecular ion ([M]⁺•) will be observed at an odd mass-to-charge ratio (m/z) of 181.[2][3]

The primary fragmentation pathways are predicted to be:

  • α-Cleavage: This is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[4] This is typically the most favored fragmentation pathway for amines as it leads to the formation of a resonance-stabilized iminium cation.[3]

  • β-Cleavage and Ring Opening: Cleavage of a bond beta to the nitrogen atom can initiate the opening of the cyclohexane ring, leading to a series of subsequent fragmentations.[2][5]

Key Predicted Fragment Ions
  • Molecular Ion [M]⁺• (m/z 181): The spirocyclic structure may lend some stability, so a discernible, albeit potentially weak, molecular ion peak is expected.

  • [M-1]⁺ Ion (m/z 180): Loss of a hydrogen radical from a carbon alpha to the nitrogen is a common feature in the mass spectra of cyclic amines.[6]

  • α-Cleavage: Loss of a Methyl Radical (m/z 166): Cleavage of the N-CH₃ bond results in the loss of a methyl radical (•CH₃, 15 Da), forming a stable, cyclic iminium ion at m/z 166.

  • α-Cleavage: Ring Fission (m/z 138 and others): Cleavage of the C2-C3 or C3-C4 bonds within the amine-containing ring would lead to ring opening. A prominent fragmentation pathway for cyclic amines involves α-cleavage followed by the loss of an ethyl radical, which in this case would lead to an ion at m/z 152. A subsequent loss of ethylene from the ring-opened structure could also occur.

  • Iminium Ion Base Peak (m/z 70 or 84): The most intense peak in the spectrum (the base peak) is often a small, stable iminium ion. For N-methylcyclohexylamine, a structural analog of one part of our molecule, a base peak at m/z 70 is observed.[7] This likely arises from ring opening followed by further fragmentation. Cleavage of the ring could lead to the formation of the [CH₃NH=CHCH₂CH₃]⁺ ion (m/z 86) or a similar stable fragment. A fragment at m/z 70, potentially [CH₃N=C(CH₂)₂]⁺, is a strong candidate for the base peak. Another possibility is the formation of a stable iminium ion at m/z 84 via cleavage of the spirocyclic system.

Visualizing the Fragmentation Pathway

The following diagram illustrates the predicted primary fragmentation pathways of N-methylspiro[5.5]undecan-3-amine under electron ionization.

fragmentation_pathway cluster_alpha α-Cleavage cluster_ring Ring Opening & Further Fragmentation M N-methylspiro[5.5]undecan-3-amine [M]+• m/z 181 m180 [M-H]+• m/z 180 M->m180 - H• m166 [M-CH3]+ m/z 166 M->m166 - •CH3 m138 Ring-Opened Ion [C9H16N]+ m/z 138 M->m138 Ring Opening m84 [C5H10N]+ m/z 84 m138->m84 - C4H6 m70 [C4H8N]+ m/z 70 (Predicted Base Peak) m138->m70 - C5H8

Caption: Predicted EI fragmentation of N-methylspiro[5.5]undecan-3-amine.

Comparative Analysis of Analytical Methodologies

While GC-MS with EI is a powerful tool for structural elucidation, other techniques may be more suitable depending on the analytical goal (e.g., quantification in a biological matrix).

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Principle Separates volatile and thermally stable compounds in the gas phase.Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.
Ionization Typically Electron Ionization (EI) for fragmentation and structural information. Chemical Ionization (CI) for softer ionization.Typically Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), providing molecular weight information with minimal fragmentation.
Sample Volatility Requires analytes to be volatile and thermally stable.Suitable for a wide range of compounds, including non-volatile and thermally labile ones.
Derivatization Often necessary for polar amines to increase volatility and improve peak shape.[8]May be used to improve ionization efficiency or add a chromophore for UV detection, but not always required for MS detection.
Sensitivity Generally very sensitive, especially with selected ion monitoring (SIM).Can be extremely sensitive, particularly with tandem MS (MS/MS).
Structural Info EI provides extensive, reproducible fragmentation patterns for library matching and structural elucidation.[9]ESI typically yields the protonated molecule [M+H]⁺. Structural information requires tandem MS (MS/MS) experiments.[10]
Advantages Robust, high-resolution separation. Extensive and standardized spectral libraries for compound identification.Broad applicability, suitable for complex matrices, soft ionization preserves the molecular ion.
Disadvantages Limited to volatile/thermostable compounds, derivatization adds complexity.Matrix effects can be more pronounced, fewer standardized libraries compared to EI-GC-MS.

Experimental Protocols

Hypothetical GC-MS Protocol for N-methylspiro[5.5]undecan-3-amine

This protocol is a standard procedure for the analysis of a semi-volatile amine.

Objective: To obtain the electron ionization mass spectrum of N-methylspiro[5.5]undecan-3-amine.

Methodology:

  • Sample Preparation (without derivatization):

    • Prepare a 1 mg/mL stock solution of the analyte in methanol.

    • Perform a serial dilution to a final concentration of 10 µg/mL in methanol.

  • Sample Preparation (with derivatization for improved chromatography):

    • To 100 µL of a 10 µg/mL solution of the analyte in a suitable aprotic solvent (e.g., acetonitrile), add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • Cap the vial and heat at 60°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (splitless mode).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp to 280°C at 15°C/min.

      • Hold at 280°C for 5 minutes.

    • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

Caption: Workflow for GC-MS analysis of N-methylspiro[5.5]undecan-3-amine.

Conclusion

While a definitive fragmentation pattern for N-methylspiro[5.5]undecan-3-amine requires experimental validation, a predictive analysis based on the established principles of mass spectrometry for cyclic and N-methylated amines provides a strong hypothetical framework. The dominant fragmentation pathways are expected to be α-cleavage leading to the formation of stable iminium ions, and ring-opening mechanisms. A fragment at m/z 70 is a strong candidate for the base peak. For analytical purposes, GC-MS with EI is an excellent choice for structural elucidation due to its reproducible fragmentation patterns. However, for applications requiring the analysis of non-volatile samples or for high-throughput quantitative studies in complex matrices, HPLC-MS with ESI would be a superior alternative. The choice of methodology should be guided by the specific research question and the nature of the sample matrix.

References

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from people.whitman.edu.[2]

  • National Center for Biotechnology Information. (n.d.). N-Methylcyclohexylamine. PubChem. Retrieved from pubchem.ncbi.nlm.nih.gov.[11]

  • MassBank. (2008). N-METHYLCYCLOHEXYLAMINE; EI-B; MS. Retrieved from massbank.eu.[7]

  • Chemistry LibreTexts. (2022). Beta Cleavage. Retrieved from chem.libretexts.org.[5]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from chem.libretexts.org.[3]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from new.chem.arizona.edu.[6]

  • NIST. (n.d.). Cyclohexanamine, N-cyclohexyl-N-methyl-. NIST Chemistry WebBook. Retrieved from webbook.nist.gov.[9]

  • Chemistry Steps. (2025). Alpha (α) Cleavage. Retrieved from chemistrysteps.com.[4]

  • Grice, K., et al. (2023). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Journal of Analytical and Applied Pyrolysis.[12]

  • e-PG Pathshala. (n.d.). BSc Chemistry. Retrieved from epgp.inflibnet.ac.in.[13]

  • Vidya-mitra. (2016, January 28). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE) [Video]. YouTube.[14]

  • SlideShare. (n.d.). Fragmentation of Alkane. Retrieved from slideshare.net.[15]

  • Iriarte, M., et al. (2010). Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N-functionalized alkyl 3,4-pyridinedicarboximides. ARKIVOC.[16]

  • Wikipedia. (n.d.). Alpha cleavage. Retrieved from en.wikipedia.org.[17]

  • BenchChem. (n.d.). A Comparative Guide to HPLC and GC-MS Methods for Amine Analysis. Retrieved from benchchem.com.[8]

  • Mass Spec Mech. (2025, July 3). Amines Alpha Cleavage Source [Video]. YouTube.[18]

  • Cuesta, M. J., et al. (2008). MASS SPECTROMETRY OF AROMATIC CYCLIC IMIDES AND AMIDES. PART I: ELECTRON IONIZATION INDUCED DECOMPOSITION OF N-SUBSTITUTED 2,3-PYRIDINEDICARBOXIMIDES. HETEROCYCLES.[19]

  • de Souza, M. V. N., & de Almeida, M. V. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances.[10]

  • Chad's Prep. (2018, September 21). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry [Video]. YouTube.[20]

  • IntechOpen. (2017, June 7). Interpretation of Mass Spectra. Retrieved from intechopen.com.[21]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern. Retrieved from docbrown.info.[22]

  • ARKAT USA, Inc. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc.[1]

  • Sigma-Aldrich. (n.d.). N-Methylcyclohexylamine. Retrieved from sigmaaldrich.com.

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Validation

In Vitro Efficacy Comparison Guide: N-methylspiroundecan-3-amine Analogs vs. Traditional M2 Channel Inhibitors

In Vitro Efficacy Comparison Guide: N-methylspiro[1]undecan-3-amine Analogs vs. Traditional M2 Channel Inhibitors Executive Summary The Influenza A virus matrix 2 (M2) proton channel is a critical target for antiviral dr...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Efficacy Comparison Guide: N-methylspiro[1]undecan-3-amine Analogs vs. Traditional M2 Channel Inhibitors

Executive Summary

The Influenza A virus matrix 2 (M2) proton channel is a critical target for antiviral drug development. While traditional adamantane-based drugs like amantadine and rimantadine effectively block the wild-type (WT) M2 channel, the rapid emergence of pore-lining mutations—specifically V27A and S31N—has rendered them largely obsolete. This guide evaluates the in vitro efficacy of a novel spirocyclic scaffold, spiro[1]undecan-3-amine (spiran amine), and its N-methylated analog (N-methylspiro[1]undecan-3-amine ), objectively comparing their performance against amantadine using gold-standard electrophysiological assays.

Mechanism of Action: Overcoming V27A Resistance

The M2 protein forms a pH-gated, homotetrameric proton channel that acidifies the viral interior within the host endosome, a mandatory step for viral uncoating and ribonucleoprotein (RNP) release [1]. Amantadine physically occludes this pore by binding near the Val27 residue.

The Causality of Resistance: In the V27A mutant, the substitution of valine with the smaller alanine residue expands the channel's binding pocket. This increased volume drastically reduces the binding affinity of the rigid adamantane cage, rendering amantadine ineffective [3].

The Spirocyclic Solution: The spiro[1]undecane scaffold is structurally bulkier and more flexible than adamantane. This increased steric footprint allows spiro[1]undecan-3-amine and N-methylspiro[1]undecan-3-amine to sufficiently fill the expanded V27A mutant pore, restoring hydrophobic contacts and effectively blocking proton flux [1].

M2_Mechanism A Endosomal Acidification (pH < 6.0) B M2 Proton Channel Activation A->B C Viral Uncoating & Genome Release B->C D Amantadine (Fails at V27A mutant) D->B Blocks WT only E N-methylspiro[5.5]undecan-3-amines (Binds WT & V27A pore) E->B Blocks WT & V27A

Diagram 1: Logical pathway of M2 channel activation and differential inhibitor blockade.

Comparative In Vitro Efficacy Data

To objectively compare these compounds, researchers rely on IC50​ values derived from isochronic (2-minute) inhibition assays. The data below synthesizes findings from Two-Electrode Voltage Clamp (TEVC) experiments [1, 3].

CompoundWT M2 IC50​ (μM)V27A M2 IC50​ (μM)S31N M2 IC50​ (μM)
Amantadine (Standard)16.0Inactive (>100)200.0 (Weak)
Spiro[1]undecan-3-amine 12.684.9Inactive
N-methylspiro[1]undecan-3-amine ~18.0>85.0Inactive

*Note: N-methylation of the primary amine results in slightly reduced potency compared to the parent spiro[1]undecan-3-amine, but maintains the critical ability to inhibit the V27A mutant, unlike amantadine [1]. Neither scaffold effectively neutralizes the S31N mutant, which requires entirely different pharmacophores.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the efficacy of these analogs must be measured using self-validating electrophysiological systems. Below are the two primary methodologies used to generate the comparative data.

Protocol A: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Why it works: TEVC is the gold standard for ion channel pharmacology. By clamping the transmembrane voltage, researchers can directly measure the macroscopic proton currents generated by M2. The system is self-validating because each oocyte serves as its own control; the residual current ( I ) is normalized against the maximum current ( I0​ ) recorded from the exact same cell prior to drug application, eliminating expression variability [1].

Step-by-Step Workflow:

  • cRNA Injection: Microinject Xenopus laevis oocytes with 0.5–1.0 ng of cRNA encoding either WT, V27A, or S31N Influenza A M2 protein.

  • Incubation: Incubate oocytes in ND96 medium at 18°C for 48–72 hours to allow for optimal membrane expression of the tetrameric channel.

  • Voltage Clamping: Penetrate the oocyte with two microelectrodes (voltage-sensing and current-injecting) and clamp the membrane potential at -20 mV.

  • Baseline & Activation: Perfuse the oocyte with a standard pH 7.5 buffer to establish a baseline. Switch perfusion to a pH 5.5 buffer. The acidic shift triggers M2 channel opening, generating an inward proton current ( I0​ ).

  • Inhibitor Application: Perfuse the pH 5.5 buffer containing 100 μM of N-methylspiro[1]undecan-3-amine for exactly 2 minutes.

  • Quantification: Measure the residual current ( I ). Calculate efficacy as the percentage of inhibition: (1−I/I0​)×100 .

TEVC_Workflow Step1 cRNA Injection (WT or V27A M2) Step2 Oocyte Incubation (2-3 days, 18°C) Step1->Step2 Step3 TEVC Recording (Clamp at -20 mV) Step2->Step3 Step4 Perfusion with pH 5.5 Buffer Step3->Step4 Step5 Compound Addition (100 μM, 2 min) Step4->Step5 Step6 Measure Residual Current (I/I0) Step5->Step6

Diagram 2: Step-by-step TEVC workflow for validating M2 channel inhibitors.

Protocol B: Solid-Supported Membrane (SSM) Electrophysiology

Why it works: While TEVC is highly accurate, it is low-throughput. SSM-based electrophysiology offers a cell-free, high-throughput alternative. By adsorbing purified CHO-K1 cell membranes expressing M2 onto a gold electrode, researchers can measure transient capacitive currents induced by rapid pH jumps. CHO-K1 cells are specifically chosen because they lack endogenous proton channels that would otherwise create background noise [2].

Step-by-Step Workflow:

  • Membrane Preparation: Culture CHO-K1 cells stably expressing the M2 variant. Lyse the cells and isolate the plasma membrane fraction via ultracentrifugation.

  • SSM Adsorption: Adsorb the membrane vesicles onto a solid-supported lipid bilayer coating a gold electrode.

  • pH Jump Activation: Rapidly exchange the resting buffer (pH 7.0) with an activating buffer (pH 6.0). This generates a transient capacitive current peak as protons rush into the vesicles.

  • Drug Incubation: Incubate the SSM with the spiro[1]undecane analog for 10 minutes to ensure binding equilibrium.

  • Measurement: Repeat the pH jump in the presence of the drug. The reduction in the capacitive current peak directly correlates with the compound's inhibitory potency [2].

Conclusion

For drug development professionals targeting amantadine-resistant Influenza A, the spiro[1]undecane scaffold represents a validated structural leap. While N-methylspiro[1]undecan-3-amine sacrifices a minor degree of WT potency compared to its primary amine counterpart, both analogs successfully overcome the spatial expansion of the V27A mutant pore. However, because neither compound exhibits meaningful activity against the dominant S31N mutant, future analog development must focus on incorporating polar functional groups capable of hydrogen-bonding with the mutant asparagine residue.

References

  • Balannik V, Wang J, Ohigashi Y, Jing X, Magavern E, Lamb RA, DeGrado WF, Pinto LH. (2009). "Design and Pharmacological Characterization of Inhibitors of Amantadine-Resistant Mutants of the M2 Ion Channel of Influenza A Virus". Biochemistry.[Link]

  • Leonov H, Astrahan P, Krugliak M, Arkin IT. (2011). "Solid-supported membrane technology for the investigation of the influenza A virus M2 channel activity". European Biophysics Journal.[Link]

  • Duque MD, Ma C, Torres E, Wang J, Naesens L, Juárez-Jiménez J, Camps P, Luque FJ, DeGrado WF, Lamb RA, Pinto LH, Vázquez S. (2011). "Exploring the Size Limit of Templates for Inhibitors of the M2 Ion Channel of Influenza A Virus". Journal of Medicinal Chemistry.[Link]

Sources

Comparative

A Comparative Guide to the Structural Elucidation of N-methylspiro[5.5]undecan-3-amine: Integrating Crystallography, Spectroscopy, and Computational Methods

For Immediate Release Introduction N-methylspiro[5.5]undecan-3-amine and its analogs represent a class of compounds with significant potential in medicinal chemistry and materials science due to their rigid, three-dimens...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

Introduction

N-methylspiro[5.5]undecan-3-amine and its analogs represent a class of compounds with significant potential in medicinal chemistry and materials science due to their rigid, three-dimensional spirocyclic scaffold. The precise determination of their molecular structure is paramount for understanding structure-activity relationships (SAR) and for rational drug design. While single-crystal X-ray diffraction remains the gold standard for unambiguous structural determination, its application can be limited by the availability of suitable crystalline material. This guide provides a comprehensive comparison of analytical techniques for the structural characterization of N-methylspiro[5.5]undecan-3-amine, offering researchers a practical workflow for obtaining high-fidelity structural data.

A search of prominent crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), reveals a notable absence of publicly available X-ray crystal structures for N-methylspiro[5.5]undecan-3-amine.[1][2][3][4] This data gap underscores the necessity of a multi-faceted analytical approach for the structural elucidation of this and similar novel chemical entities.

This guide will therefore use a representative analog from the spiro[5.5]undecane class to illustrate the power of X-ray crystallography and will then detail a comparative workflow for characterizing the target molecule, N-methylspiro[5.5]undecan-3-amine, using a combination of spectroscopic and computational methods.

The Gold Standard: X-ray Crystallography Illustrated with a Spiro[5.5]undecane Analog

Single-crystal X-ray diffraction provides unequivocal information on bond lengths, bond angles, and the conformational arrangement of atoms in the solid state. While a structure for the title compound is not available, numerous crystal structures of spiro[5.5]undecane derivatives have been reported, providing valuable insights into the conformational preferences of this ring system.[5]

For instance, the crystal structure of methyl 4-methyl-3,5-dioxo-1-phenyl-2-oxaspiro[5.5]undecane-4-carboxylate reveals that the dioxopyran ring adopts a twist boat conformation, with the phenyl and methoxycarbonyl substituents in equatorial positions. In many other derivatives, the six-membered rings of the spiro[5.5]undecane system typically adopt a chair conformation.[6][7] This foundational knowledge is critical when analyzing spectroscopic data and computational models of new analogs.

Key Information from X-ray Crystallography:

  • Unambiguous Stereochemistry: Absolute and relative stereochemistry can be determined.

  • Precise Bond Lengths and Angles: Provides accurate geometric parameters.

  • Conformational Analysis: Reveals the preferred conformation in the solid state.

  • Intermolecular Interactions: Elucidates packing forces and potential crystal polymorphism.

A Multi-Technique Approach for N-methylspiro[5.5]undecan-3-amine

In the absence of a crystal structure, a combination of other analytical techniques is essential. The following section compares the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling for the structural elucidation of N-methylspiro[5.5]undecan-3-amine.

Comparative Data Summary
Technique Information Provided Advantages Limitations
X-ray Crystallography Absolute 3D structure, bond lengths/angles, conformation, packingUnambiguous, definitiveRequires suitable single crystals
NMR Spectroscopy Connectivity, relative stereochemistry, solution-state conformationNon-destructive, provides data on dynamicsAmbiguities in complex spectra, indirect conformational information
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternsHigh sensitivity, small sample requirementNo direct stereochemical information
Computational Modeling Predicted 3D structure, conformational energies, spectral propertiesComplements experimental data, predictive powerAccuracy depends on the level of theory, not a direct measurement

Experimental and Computational Protocols

Synthesis of N-methylspiro[5.5]undecan-3-amine

The synthesis of spiro[5.5]undecane derivatives can be achieved through various synthetic routes, often involving a Robinson annulation.[8] For the title compound, a potential route could involve the reductive amination of spiro[5.5]undecan-3-one with methylamine. The synthesis of related spiro[5.5]undecane amines has been documented.[9][10]

Crystallization Workflow

Caption: Workflow for single-crystal X-ray diffraction.

Protocol:

  • Purification: Ensure the compound is of high purity (>98%).

  • Solvent Selection: Screen a wide range of solvents and solvent mixtures to find suitable conditions for crystal growth.

  • Crystallization: Employ techniques such as vapor diffusion, slow evaporation, or solvent layering.

  • Crystal Selection: Identify a single crystal of suitable size and quality under a microscope.

  • Data Collection: Mount the crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the data to solve and refine the crystal structure.

NMR Spectroscopy

NMR is a powerful tool for determining the carbon skeleton and the relative stereochemistry of a molecule.

¹H NMR Spectroscopy:

  • The N-methyl group is expected to appear as a sharp singlet between 2.2 and 2.6 ppm.[11]

  • The proton on the carbon bearing the amine group (H-3) would likely be a multiplet, with its chemical shift and coupling constants providing information about its axial or equatorial orientation.

  • The protons of the two cyclohexane rings will appear as a complex series of multiplets in the aliphatic region.

¹³C NMR Spectroscopy:

  • The carbon attached to the nitrogen will be deshielded and appear around 40-60 ppm.[11]

  • The spiro carbon is a quaternary carbon and will have a characteristic chemical shift.

  • The remaining carbons of the cyclohexane rings will appear in the aliphatic region.

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assigning all proton and carbon signals and establishing the connectivity of the molecule.

Mass Spectrometry

Mass spectrometry provides the molecular weight and can give clues about the structure through fragmentation patterns.

  • High-Resolution Mass Spectrometry (HRMS): This will confirm the elemental composition (C₁₂H₂₃N).

  • Fragmentation: Alkylamines typically undergo α-cleavage, where the C-C bond nearest to the nitrogen atom breaks.[11] For N-methylspiro[5.5]undecan-3-amine, this would lead to characteristic fragment ions.

Computational Modeling

Density Functional Theory (DFT) calculations can be used to predict the geometry, conformational energies, and spectroscopic properties of the molecule.

Caption: Computational chemistry workflow for structural analysis.

Protocol:

  • Build Initial Structure: Create a 3D model of N-methylspiro[5.5]undecan-3-amine.

  • Conformational Search: Perform a systematic search to identify low-energy conformers.

  • Geometry Optimization: Optimize the geometry of the most stable conformers using a suitable level of theory (e.g., B3LYP/6-31G(d)).

  • Property Calculation: Calculate NMR chemical shifts and IR frequencies for the optimized structures.

  • Comparison: Compare the calculated data with the experimental spectra to confirm the structure and assign the most likely solution-state conformation.

Conclusion

While a definitive crystal structure for N-methylspiro[5.5]undecan-3-amine remains to be determined, this guide outlines a robust, multi-technique workflow for its comprehensive structural elucidation. By integrating the strengths of NMR spectroscopy, mass spectrometry, and computational modeling, researchers can achieve a high level of confidence in the assigned structure. The pursuit of a single-crystal X-ray diffraction study remains a critical goal, as it will provide the ultimate benchmark for validating the data obtained from these other powerful analytical methods.

References

  • Syntheses and Crystal Structures of 1,5-Dioxaspiro[5.5]undecane-2,4-dione Derivatives. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. (2008). MDPI. Retrieved March 24, 2026, from [Link]

  • Crystallography Open Database (COD). (n.d.). SciCrunch. Retrieved March 24, 2026, from [Link]

  • N-methylspiro[5.5]undecan-3-amine | CAS#:3896-79-5. (n.d.). Chemsrc. Retrieved March 24, 2026, from [Link]

  • Crystallography Open Database (COD). (n.d.). MatDaCs. Retrieved March 24, 2026, from [Link]

  • single crystal x-ray diffraction analysis of the structure of methyl 4-methyl-3,5-dioxo- 1-phenyl-2-oxaspiro[5.5]undecane-4-carboxylate. (n.d.). Semantic Scholar. Retrieved March 24, 2026, from [Link]

  • Helical structure of spiro[5.5]undecane (1). (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • The Cambridge Structural Database. (n.d.). BiŌkeanós. Retrieved March 24, 2026, from [Link]

  • Crystallography Open Database: Search results. (n.d.). Crystallography Open Database. Retrieved March 24, 2026, from [Link]

  • Spiro[5.5]undecan-3-amine hydrochloride. (n.d.). Chemspace. Retrieved March 24, 2026, from [Link]

  • Spiro[5.5]undecane. (n.d.). NIST WebBook. Retrieved March 24, 2026, from [Link]

  • N-methylspiro[5.5]undecan-1-amine hydrochloride (C12H23N). (n.d.). PubChemLite. Retrieved March 24, 2026, from [Link]

  • Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. (n.d.). PMC. Retrieved March 24, 2026, from [Link]

  • Synthesis of novel 3-heterospiro[5.5]undecanes. (n.d.). Semantic Scholar. Retrieved March 24, 2026, from [Link]

  • Spiro[5.5]undecane. (n.d.). NIST WebBook. Retrieved March 24, 2026, from [Link]

  • 24.11: Spectroscopy of Amines. (2024). Chemistry LibreTexts. Retrieved March 24, 2026, from [Link]

  • New Methods of Synthesis, Structure and Aminomethylation of 4-Imino-2-(dicyanomethylene)-3-azaspiro[5.5]undecane1,5. (2021). Sciforum. Retrieved March 24, 2026, from [Link]

  • Spiro[5.5]undecan-3-amine hydrochloride (C11H21N). (n.d.). PubChemLite. Retrieved March 24, 2026, from [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-methylspiro[5.5]undecan-3-amine

Operational Safety and Logistics Guide: Handling N-methylspiro[5.5]undecan-3-amine N-methylspiro[5.5]undecan-3-amine (CAS: 3896-79-5) is a spirocyclic secondary aliphatic amine increasingly utilized in drug development a...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Logistics Guide: Handling N-methylspiro[5.5]undecan-3-amine

N-methylspiro[5.5]undecan-3-amine (CAS: 3896-79-5) is a spirocyclic secondary aliphatic amine increasingly utilized in drug development as a conformationally restricted bioisostere[1]. While its unique geometry offers significant pharmacological advantages, its chemical nature presents acute laboratory hazards. As a secondary amine, it is highly basic, corrosive to human tissue, and carries a latent risk of forming carcinogenic nitrosamines upon exposure to atmospheric or chemical nitrosating agents[2].

This guide provides drug development professionals with a self-validating, field-proven framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Hazard Profile & Quantitative Data

To establish a baseline for operational safety, it is critical to understand the physicochemical behavior of secondary aliphatic amines. The following table summarizes the core hazards and their mechanistic causality.

Property / Hazard ClassificationDescription / ValueMechanistic Causality & Operational Impact
Chemical Class Secondary Aliphatic AmineProne to nitrosation; reacts with nitrogen oxides to form potentially carcinogenic nitrosamines[2].
Tissue Corrosivity High (Causes severe burns)Acts as a strong nucleophile and base; rapidly saponifies skin lipids, leading to deep tissue and ocular damage[3][4].
Material Incompatibility Strong acids, oxidizers, aluminumHighly exothermic upon neutralization; degrades aluminum and galvanized steel, risking structural failure of containers[5].
Transport / Storage Class UN 2735 (Corrosive Liquid, Basic)Dictates strict regulatory compliance for packaging, requiring high-density polyethylene (HDPE) or glass[4].

Required Personal Protective Equipment (PPE)

The selection of PPE for N-methylspiro[5.5]undecan-3-amine is dictated by its high pH and vapor profile. Do not rely on standard laboratory latex gloves, as they provide zero breakthrough resistance to aliphatic amines.

  • Hand Protection: Implement a double-glove system. Use a 0.11mm nitrile inner glove for tactile dexterity, covered by a heavy-duty butyl rubber or heavyweight nitrile outer glove[6].

  • Eye & Face Protection: Splash-proof chemical safety goggles must be worn. If transferring volumes greater than 50 mL, a full-face shield is mandatory to prevent irreversible ocular burns[4][6].

  • Respiratory Protection: All handling must occur within a certified fume hood. If engineering controls fail or local exhaust is unavailable, a NIOSH-approved half-face respirator equipped with an organic vapor/amine cartridge is required[6].

  • Body Protection: A flame-resistant (FR), tight-weave laboratory coat with knit cuffs. Avoid plastic aprons that may generate static electricity, as amine vapors can be flammable[2].

GowningWorkflow Start Pre-Entry Preparation Step1 Inspect & Don FR Laboratory Coat Start->Step1 Step2 Don Inner Gloves (Nitrile, 0.11mm) Step1->Step2 Step3 Don Outer Gloves (Butyl Rubber/Heavy Nitrile) Step2->Step3 Step4 Don Safety Goggles & Face Shield Step3->Step4 Step5 Don Respiratory Protection (If Hood is Unavailable) Step4->Step5 End Proceed to Fume Hood Step5->End

Caption: Step-by-step PPE gowning workflow for handling hazardous secondary amines.

Operational Plan: Handling Protocol

Every operational step must be a self-validating system to ensure absolute safety. Follow this methodology when setting up reactions involving N-methylspiro[5.5]undecan-3-amine.

Step 1: Environmental Validation

  • Action: Verify the fume hood face velocity is operating between 80–120 feet per minute (fpm). Clear the workspace of any incompatible materials (e.g., strong oxidizers, acids)[7].

  • Validation Check: Confirm the digital airflow monitor reads green. Do not uncap the reagent if the flow alarm is active.

Step 2: Inert Atmosphere Setup

  • Action: Purge the reaction vessel with dry Argon or Nitrogen gas.

  • Validation Check: Monitor the oil bubbler to confirm continuous positive pressure. This prevents atmospheric moisture and ambient nitrogen oxides from entering the system, directly mitigating the risk of nitrosamine formation[2].

Step 3: Reagent Transfer

  • Action: Transfer the amine using a glass syringe equipped with a non-coring needle. For larger volumes, use a closed-system cannula transfer.

  • Validation Check: Observe the syringe plunger; it should move smoothly without resistance. Ensure no vapor escapes the septum during the draw.

Step 4: Post-Handling Decontamination

  • Action: Rinse all glassware that contacted the amine with a dilute acidic solution (e.g., 1M HCl or 5% acetic acid) inside the fume hood before removing it for standard washing.

  • Validation Check: Swab the rinsed glassware with pH paper. A neutral reading (pH 6-8) confirms the corrosive amine residue has been fully neutralized.

Emergency Response & Disposal Plan

In the event of an accidental release, immediate and structured action is required to prevent inhalation injuries and environmental contamination.

Step 1: Isolation and Assessment

  • Action: Immediately eliminate all ignition sources and evacuate personnel from the immediate vicinity[2].

  • Validation Check: Ensure the laboratory perimeter is secured and warning signs are actively posted.

Step 2: Containment

  • Action: Surround and cover the spill with an inert, non-combustible absorbent material such as dry sand, earth, or diatomaceous earth[6]. Do not use combustible materials like sawdust.

  • Validation Check: Visually confirm the liquid is fully absorbed and the perimeter of the spill is no longer expanding.

Step 3: Collection and Disposal

  • Action: Use non-sparking tools to scoop the saturated absorbent into a high-density polyethylene (HDPE) hazardous waste container[6]. Crucial: Never use aluminum dustpans or galvanized steel containers, as aliphatic amines will react and degrade these metals[5].

  • Validation Check: Seal the container tightly and label it strictly as "UN 2735: Amines, liquid, corrosive, n.o.s."[4].

SpillResponse Detect Amine Spill Detected Assess Assess Volume & Ventilation Status Detect->Assess Evacuate Evacuate Area (If > 100 mL) Assess->Evacuate Large Spill Contain Contain with Inert Absorbent (Sand) Assess->Contain Small Spill Evacuate->Contain Re-enter with SCBA Collect Collect using Non-Sparking Tools Contain->Collect Dispose Dispose in HDPE (Label: UN 2735) Collect->Dispose

Caption: Logical decision tree and operational workflow for secondary amine spill containment.

References

  • Title: Safety Data Sheet (Aliphatic Amines). Source: horme.com.sg. URL: [Link]

Sources

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